2-Amino-6-methylbenzenesulfonyl fluoride
Beschreibung
BenchChem offers high-quality 2-Amino-6-methylbenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylbenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H8FNO2S |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-amino-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,9H2,1H3 |
InChI-Schlüssel |
SJLZOHSSFJETNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Engineering Covalent Probes: Solubility and Stability Dynamics of 2-Amino-6-methylbenzenesulfonyl Fluoride
Executive Summary
The development of targeted covalent inhibitors and chemical probes has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. At the forefront of this paradigm are sulfonyl fluorides, which offer a privileged balance between hydrolytic stability and exquisite electrophilic reactivity. This technical whitepaper provides an in-depth analysis of 2-Amino-6-methylbenzenesulfonyl fluoride (CAS: 2172063-19-1) , detailing the physicochemical causality behind its solubility profile, its kinetic stability in aqueous environments, and self-validating protocols for its application in drug discovery and chemical biology.
Physicochemical Profiling & Structural Causality
2-Amino-6-methylbenzenesulfonyl fluoride is a highly functionalized organosulfur compound designed for selective protein engagement. Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis in aqueous media, sulfonyl fluorides exhibit remarkable resistance to water while remaining highly reactive toward specific protein nucleophiles (1)[1].
The structural components of this molecule dictate its behavior:
-
The Sulfonyl Fluoride (-SO₂F) Warhead: The S-F bond is highly polarized but possesses significant double-bond character. This creates a high kinetic barrier to hydrolysis, requiring proximity-driven activation by a target nucleophile (e.g., Ser, Tyr, Lys) to undergo substitution (2)[2].
-
Amino (-NH₂) and Methyl (-CH₃) Substituents: Positioned on the benzene ring, these groups modulate the electronic environment of the S(VI) center through inductive and resonance effects, while providing specific steric constraints that can enhance binding selectivity in enzymatic pockets.
Quantitative Data Summary
| Property | Value / Characteristic |
| Chemical Name | 2-Amino-6-methylbenzenesulfonyl fluoride |
| CAS Number | 2172063-19-1 |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | ~189.21 g/mol |
| Target Residues | Serine, Threonine, Tyrosine, Lysine, Histidine |
| Optimal Aqueous pH | 4.0 – 7.5 (Neutral to slightly acidic) |
| Primary Solvents | Anhydrous DMSO, DMF, Methanol |
Thermodynamics of Solubility in Aqueous Media
A fundamental challenge in utilizing lipophilic sulfonyl fluorides in biological assays is their limited intrinsic aqueous solubility (3)[3]. Direct addition of the dry powder to an aqueous buffer results in localized supersaturation, leading to rapid nucleation and irreversible precipitation.
To overcome this, researchers must manipulate the dielectric constant of the solvation environment. By first dissolving the compound in a dry, water-miscible aprotic solvent (such as anhydrous DMSO), the molecules are fully solvated. When this stock is introduced dropwise into an aqueous buffer under vigorous vortexing, the rapid dispersion prevents the local concentration from exceeding the nucleation threshold, ensuring a homogenous, aggregation-free working solution.
Caption: Workflow for optimizing the aqueous solvation of sulfonyl fluoride probes.
Hydrolytic Stability and the SuFEx Paradigm
The utility of 2-Amino-6-methylbenzenesulfonyl fluoride hinges on its pH-dependent stability. In neutral or slightly acidic conditions (pH 4.0 - 7.5), the compound is highly stable, allowing for prolonged incubation times in cellular assays or structural biology workflows. However, in alkaline conditions (pH > 8.0), the high concentration of hydroxide ions (OH⁻) acts as a potent nucleophile, overcoming the kinetic barrier of the S-F bond and leading to rapid hydrolysis into an inactive sulfonic acid (3)[3].
When introduced to a target protein, the compound forms a proximity-driven non-covalent complex. This specific microenvironment lowers the activation energy for the SuFEx click reaction, allowing a nucleophilic amino acid side chain to attack the S(VI) center, displacing the fluoride ion and forming an irreversible covalent bond.
Caption: Mechanistic pathway of SuFEx-mediated covalent target inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to distinguish between successful target engagement and artifactual compound degradation.
Protocol A: Preparation of Aggregation-Free Aqueous Working Solutions
Causality Focus: Preventing premature hydrolysis and localized precipitation.
-
Stock Preparation: Weigh 1.89 mg of 2-Amino-6-methylbenzenesulfonyl fluoride and dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock.
-
Expert Insight: Always use freshly opened, anhydrous DMSO. Atmospheric moisture absorbed by older DMSO stocks will initiate slow, premature hydrolysis of the sulfonyl fluoride warhead during storage.
-
-
Aliquot & Store: Divide the stock into 10 µL aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Buffer Equilibration: Prepare the target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl) and strictly adjust the pH to 7.4.
-
Dilution: While vigorously vortexing the buffer, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration must not exceed 1% v/v to prevent protein denaturation.
-
Expert Insight: Vortexing during addition is critical. It rapidly disperses the DMSO solvation shell, preventing the highly lipophilic compound from aggregating and precipitating out of the aqueous phase.
-
Protocol B: Kinetic Stability Profiling via LC-MS
Causality Focus: Validating the half-life of the active warhead before biological assays.
-
System Setup: Prepare three vials containing 1 mL of buffer at pH 4.0, pH 7.4, and pH 9.0 (Positive Degradation Control).
-
Spiking: Spike 2-Amino-6-methylbenzenesulfonyl fluoride into each vial to a final concentration of 50 µM.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t = 0, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).
-
LC-MS Analysis: Analyze the samples using reverse-phase LC-MS. Monitor the intact mass of the sulfonyl fluoride (approx. m/z 190 [M+H]⁺) versus the mass of the hydrolyzed sulfonic acid byproduct.
-
Validation Check: The pH 9.0 control must show >80% degradation within 120 minutes, validating that the assay is sensitive to the hydrolysis event. The pH 7.4 sample should demonstrate a half-life suitable for the intended biological assay window.
Comprehensive References
-
Seyrani, H., et al. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media". Chemical Science, RSC Publishing (2025). URL:[Link][2]
-
Zheng, Q., et al. "Sulfur fluoride exchange". National Institutes of Health (NIH) / PMC (2023). URL:[Link][1]
Sources
The Reactivity and Application of the Sulfonyl Fluoride Functional Group in Chemical Biology and Drug Discovery
Executive Summary
Sulfonyl fluorides (SFs) have emerged as privileged electrophiles, fundamentally transforming the landscape of covalent drug discovery and chemical biology. Historically overshadowed by their highly reactive sulfonyl chloride counterparts, SFs were revitalized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This technical guide provides an in-depth analysis of the mechanistic foundations of SF reactivity, their residue-specific targeting capabilities across the proteome, and their integration into modern drug development workflows.
Mechanistic Foundations of Sulfonyl Fluoride Reactivity
The utility of the sulfonyl fluoride group ( R−SO2F ) stems from its unique "Goldilocks" reactivity profile—it is highly stable under physiological conditions yet exquisitely reactive when triggered by the correct microenvironment.
Thermodynamic Stability vs. Reactivity
Unlike sulfonyl chlorides, which are highly susceptible to reductive cleavage and rapid hydrolysis due to the polarizability of the S-Cl bond, sulfonyl fluorides exclusively undergo heterolytic S-F cleavage[1]. The high electronegativity of fluorine effectively shields the sulfur(VI) center, conferring exceptional thermodynamic stability in aqueous, oxidative, and reductive environments. This stability ensures that SF-based probes and drugs do not indiscriminately react with water or off-target biological nucleophiles circulating in the bloodstream[2].
The SuFEx Paradigm
The SuFEx reaction, pioneered by[3], relies on the controlled exchange of the fluoride ion with a nucleophile. The causality behind this reaction lies in the requirement for activation. In synthetic chemistry, this is achieved via strong base catalysis (e.g., DBU, BEMP) or specialized catalysts. In biological systems, activation is proximity-driven. When an SF-containing molecule binds to a protein pocket, the local environment (e.g., hydrogen-bonding networks or neighboring basic residues) lowers the activation energy, facilitating the nucleophilic attack and subsequent S(VI)-Nu covalent bond formation[4].
Logical flow of SuFEx activation and S(VI)-Nu covalent bond formation.
Residue-Specific Reactivity: Expanding the Druggable Proteome
Historically, covalent targeted drugs have relied on α,β-unsaturated carbonyls (Michael acceptors) to target nucleophilic cysteine residues. However, cysteine is one of the least abundant amino acids in the human proteome and is frequently absent from critical protein binding sites. According to Hard-Soft Acid-Base (HSAB) theory, sulfonyl fluorides act as hard electrophiles that preferentially react with hard nucleophiles, thereby expanding the targetable landscape to include tyrosine, lysine, serine, threonine, and histidine[5].
Table 1: Quantitative and Mechanistic Reactivity Profiles of Sulfonyl Fluorides
| Amino Acid Residue | Nucleophilic Atom | Typical Native pKa | Reactivity Profile & Chemoproteomic Frequency | Microenvironment Causality |
| Tyrosine (Tyr) | Phenolic Oxygen | ~10.0 | High (~40-50% of SF hits) | Requires proximity-driven orientation and local base catalysis (e.g., neighboring histidine) to lower the pKa, facilitating deprotonation and S(VI)-O bond formation. |
| Lysine (Lys) | ε-Amino Nitrogen | ~10.5 | High (~30-40% of SF hits) | Requires a shifted pKa (deprotonated state at physiological pH 7.4) or specific spatial constraints that force the amine into the S(VI) electrophilic center. |
| Histidine (His) | Imidazole Nitrogen | ~6.0 | Moderate (~10% of SF hits) | Often acts as a local base catalyst but can serve as a secondary covalent target if the primary nucleophile is sterically hindered. |
| Serine (Ser) | Hydroxyl Oxygen | ~13.0 | Context-Dependent | Highly reactive in the context of a catalytic triad (e.g., serine proteases), where the hydroxyl is hyper-activated by the enzyme's native machinery. |
| Cysteine (Cys) | Thiol Sulfur | ~8.3 | Low (<5% of SF hits) | Thiolate is a soft nucleophile; SFs are hard electrophiles. Cysteine targeting is thermodynamically inefficient compared to Michael acceptors unless specifically engineered. |
Applications in Covalent Drug Discovery
The ability of SFs to target non-cysteine residues has led to breakthrough discoveries in oncology and immunology, as detailed in recent [6].
A prime example is the targeting of Ral GTPases, which are critical downstream effectors of oncogenic Ras. Because Ral GTPases lack a druggable pocket and an accessible cysteine, they were long considered "undruggable." However, researchers successfully utilized an aryl sulfonyl fluoride to covalently modify a bystander tyrosine residue (Tyr-82). This proximity-enabled reaction induced a switch II loop conformational change, creating a novel binding pocket and inhibiting guanine exchange factor-mediated activation[7].
Furthermore, the agnostic screening of SuFEx libraries has yielded highly selective covalent inhibitors for enzymes like human neutrophil elastase (hNE), demonstrating that SFs can autonomously "find" the correct protein partner based on electrostatic and geometric compatibility[8]. Recent advancements have also introduced heteroaryl sulfonyl fluorides, which exhibit enhanced solubility, lipophilicity, and whole-blood stability compared to traditional phenyl-based SFs, paving the way for clinical translation[2].
Experimental Protocols & Methodologies
To harness the power of sulfonyl fluorides, robust and self-validating experimental workflows are required. The following protocols detail the synthesis of SFs and their application in chemoproteomic profiling.
Protocol 1: Synthesis of Aryl Sulfonyl Fluorides
Causality: The conversion of sulfonyl chlorides to sulfonyl fluorides requires a fluoride source that is soluble and reactive but does not cause hydrolysis. Potassium bifluoride ( KHF2 ) provides a stable, highly nucleophilic bifluoride ion ( HF2− ) in aqueous/organic biphasic systems, driving the substitution efficiently at room temperature without degrading the product.
-
Preparation: Dissolve the starting aryl sulfonyl chloride in HPLC-grade acetonitrile to achieve a concentration of 0.5–1.0 M.
-
Fluorination: Add an equal volume of saturated aqueous potassium bifluoride ( KHF2 ) solution to the reaction mixture.
-
Incubation: Stir the biphasic mixture vigorously at room temperature for 2–12 hours. Self-Validation Step: Monitor reaction progress via LC-MS or TLC to ensure complete consumption of the highly reactive chloride precursor.
-
Quenching & Extraction: Dilute the mixture with water and extract three times with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. The resulting sulfonyl fluorides typically require minimal further purification due to the clean heterolytic displacement.
Protocol 2: Chemoproteomic Profiling using SF Probes
Causality: To identify the specific residues targeted by an SF probe, the probe must contain a clickable handle (e.g., an alkyne). After covalent engagement in the native cellular environment, the cells are lysed, and the handle is reacted with a biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for stringent streptavidin enrichment and subsequent LC-MS/MS mapping.
-
In Situ Labeling: Incubate live cells with the alkyne-tagged sulfonyl fluoride probe (typically 1–10 µM) for 1–4 hours at 37°C to allow proximity-driven covalent binding.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in a buffer containing 1% NP-40, protease inhibitors, and PMSF. Causality: PMSF (a simple sulfonyl fluoride) is added to saturate highly reactive native serine proteases, preventing them from non-specifically degrading the proteome or reacting with the probe post-lysis.
-
Click Chemistry (CuAAC): To the cleared lysate, add biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and sodium ascorbate (1 mM). React for 1 hour at room temperature.
-
Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
-
Enrichment & Digestion: Resuspend the protein pellet, incubate with streptavidin-agarose beads for 2 hours. Self-Validation Step: Wash stringently with 1% SDS to remove any non-covalently bound proteins, ensuring only true SuFEx targets remain. Perform on-bead trypsin digestion overnight at 37°C.
-
LC-MS/MS Analysis: Elute the resulting peptides and analyze via high-resolution mass spectrometry to identify the modified residues based on the mass shift of the SF probe fragment.
Step-by-step chemoproteomic workflow for identifying SF-targeted residues.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]
-
Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.[Link]
-
Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences.[Link]
-
Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences.[Link]
-
Doherty, A. E., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scribd.com [scribd.com]
- 4. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
SuFEx-Enabled Covalent Drug Discovery: Sourcing and Application of 2-Amino-6-methylbenzenesulfonyl Fluoride
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes [1]. Unlike traditional electrophiles that universally target highly reactive cysteines, sulfonyl fluorides offer a "context-dependent" reactivity profile. They remain inert in aqueous biological environments until proximity-driven binding aligns them with a nucleophilic residue (Ser, Thr, Tyr, Lys, or His), triggering a rapid, irreversible covalent bond [2].
Within this chemical space, 2-Amino-6-methylbenzenesulfonyl fluoride (CAS: 2172063-19-1) has emerged as a highly versatile, commercially available building block. This technical whitepaper provides drug development professionals with an authoritative guide on the structural rationale, commercial sourcing, and experimental application of this specific SuFEx precursor.
Chemical Profile & Structural Rationale
The utility of 2-Amino-6-methylbenzenesulfonyl fluoride lies in its bifunctional nature, which allows for modular probe synthesis while maintaining the strict kinetic stability required for SuFEx.
Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-Amino-6-methylbenzenesulfonyl fluoride |
| CAS Number | 2172063-19-1 |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol |
| SMILES | CC1=CC=CC(N)=C1S(=O)(=O)F |
Mechanistic Rationale of Substituents
-
The 6-Methyl Group (Steric Shielding): The ortho-methyl group provides critical steric hindrance around the sulfonyl fluoride warhead. This shielding dramatically increases the molecule's resistance to premature aqueous hydrolysis and non-specific nucleophilic attack in complex biological lysates [1].
-
The 2-Amino Group (Functionalization Handle): The ortho-amino group serves as the attachment point for target-recognition elements (e.g., kinase hinge-binding scaffolds) or reporter tags (e.g., biotin, fluorophores). Its proximity to the warhead means that derivatization (e.g., via amide coupling) further modulates the electronic environment of the S(VI) center.
Commercial Sourcing Landscape
To ensure reproducibility in SuFEx workflows, sourcing high-purity reagents is paramount. Trace water or nucleophilic impurities from synthesis can degrade the sulfonyl fluoride warhead. Below is a consolidated list of verified commercial suppliers for CAS 2172063-19-1 [3][4].
| Supplier | Catalog / Product Number | Typical Purity | Quality Control Considerations |
| Sigma-Aldrich (Merck) | ENAH304D9BA3 | ≥95% | Industry standard; ideal for late-stage validation. |
| BLD Pharm (Bidepharm) | BD02349882 | 98% | Cost-effective for early-stage library synthesis. |
| AiFChem | ACKGTX486 | ≥95% | Reliable bulk supplier for scale-up chemistry. |
| EvitaChem | EVT-13663388 | ≥95% | Good inventory availability for rapid screening. |
Note: Upon receipt, the compound should be stored under inert gas (Argon/Nitrogen) at 4°C to prevent slow degradation via atmospheric moisture.
Mechanistic Pathway
The diagram below illustrates the logical workflow from the raw commercial building block to a fully realized covalent protein adduct.
Mechanistic workflow of 2-Amino-6-methylbenzenesulfonyl fluoride derivatization and SuFEx labeling.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal choices to maximize the yield and specificity of the sulfonyl fluoride warhead.
Protocol A: Synthesis of a Covalent Probe via Amide Coupling
Objective: Attach a target-recognition carboxylic acid to the 2-amino group without degrading the S-F bond.
-
Preparation: Dissolve the recognition-element carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
-
Causality Check: HATU is explicitly chosen over EDC/NHS because its rapid activation kinetics minimize the time the sensitive sulfonyl fluoride is exposed to the basic environment (DIPEA), preventing base-catalyzed hydrolysis.
-
-
Coupling: Add 2-Amino-6-methylbenzenesulfonyl fluoride (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.
-
Validation: Monitor the reaction via LC-MS. Look for the disappearance of the 189.21 m/z peak and the emergence of the product mass.
-
Quenching & Purification: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Activity-Based Protein Profiling (ABPP) Validation
Objective: Validate that the synthesized SuFEx probe covalently binds the target protein specifically, rather than acting as a non-specific electrophile.
-
Lysate Preparation: Prepare cellular lysate expressing the target protein in PBS (pH 7.4). Avoid Tris or primary amine buffers, which can compete for the SuFEx reaction over long incubations.
-
Competition Control (Crucial Step): Divide the lysate into two aliquots. To Aliquot 1 (Control), add a known, potent non-covalent inhibitor of the target protein (10 µM). To Aliquot 2 (Test), add vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Causality Check: If the SuFEx reaction is truly proximity-driven (context-dependent), occupying the binding pocket with a non-covalent inhibitor will block the covalent probe from reacting. If labeling occurs in both aliquots, the probe is too reactive and is binding non-specifically[2].
-
-
Probe Incubation: Add the synthesized SuFEx probe (1 µM) to both aliquots. Incubate for 1 hour at 37°C.
-
Readout: Resolve the lysates via SDS-PAGE. Transfer to a membrane and visualize via Western Blot (if the probe contains a biotin tag) or in-gel fluorescence (if fluorophore-tagged).
Quantitative Data Presentation: Warhead Comparison
To justify the selection of 2-Amino-6-methylbenzenesulfonyl fluoride, the table below compares the kinetic and biological parameters of sulfonyl fluorides against other common covalent warheads.
| Warhead Class | Target Residues | Aqueous Stability (t½) | Reactivity Driver | Off-Target Risk |
| Sulfonyl Fluorides | Ser, Tyr, Lys, His, Thr | High (>24 hours) | Proximity / Context | Low (Inert until bound) |
| Acrylamides | Cysteine (Strict) | Moderate | Intrinsic Electrophilicity | Moderate |
| Chloroacetamides | Cysteine, Lysine | Low | High Electrophilicity | High (Glutathione reactivity) |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at:[Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]
Application Notes and Protocols for 2-Amino-6-methylbenzenesulfonyl Fluoride: A Covalent Probe for Tyrosine and Lysine Residues
Introduction: A Privileged Warhead for Covalent Targeting
In the landscape of chemical biology and drug discovery, the quest for selective and stable covalent modification of proteins is paramount. Sulfonyl fluorides (SFs) have risen as a distinguished class of electrophilic "warheads" due to their remarkable balance of stability in aqueous biological environments and their capacity for context-dependent reactivity with a variety of nucleophilic amino acid residues.[1][2] Unlike more promiscuous electrophiles, the sulfonyl fluoride moiety exhibits a tunable reactivity, forming stable covalent bonds with serine, threonine, histidine, and notably, tyrosine and lysine residues.[1][3][4][5]
This document provides a detailed guide to the application of 2-amino-6-methylbenzenesulfonyl fluoride , a specific aryl sulfonyl fluoride derivative. The strategic placement of the amino (-NH₂) and methyl (-CH₃) groups at the ortho positions is anticipated to modulate the reactivity of the sulfonyl fluoride warhead. The electron-donating nature of the amino group may decrease the intrinsic electrophilicity of the sulfur atom, potentially leading to enhanced selectivity for highly nucleophilic or exquisitely positioned residues within a protein binding pocket. Conversely, the steric bulk of the ortho-methyl group could influence the approach trajectory of the warhead, offering a unique profile for targeting sterically accessible sites. These substitutions can be strategically exploited to fine-tune the reactivity and selectivity of the probe.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing 2-amino-6-methylbenzenesulfonyl fluoride as a tool for covalent ligand discovery, target validation, and the development of novel therapeutics.
Mechanism of Covalent Modification: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The covalent modification of proteins by 2-amino-6-methylbenzenesulfonyl fluoride proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[4][8] This reaction is a form of nucleophilic substitution at the hexavalent sulfur center. The key to the utility of sulfonyl fluorides in a biological context is that this reaction is kinetically controlled and highly dependent on the protein microenvironment.
The reaction is initiated by the attack of a nucleophilic amino acid side chain, such as the hydroxyl group of tyrosine or the epsilon-amino group of lysine, on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a transient pentavalent intermediate, which then collapses, expelling the fluoride ion as a leaving group and forming a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) linkage.[3] The pKa of the target residue, its solvent accessibility, and the presence of nearby residues that can stabilize the transition state all play a crucial role in determining the reaction rate.[9]
Caption: Mechanism of covalent protein modification by 2-amino-6-methylbenzenesulfonyl fluoride via the SuFEx reaction.
Application Notes
Covalent Inhibition and Drug Discovery
2-Amino-6-methylbenzenesulfonyl fluoride can be incorporated into small molecules to create potent and selective covalent inhibitors. By targeting nucleophilic tyrosine or lysine residues within the active site of an enzyme or at a protein-protein interface, it is possible to achieve irreversible inhibition, which can offer advantages in terms of duration of action and overcoming high substrate concentrations.[6][10] The unique substitution pattern of this reagent may provide a means to achieve selectivity for a desired target over other proteins that also possess reactive lysines or tyrosines.
Activity-Based Protein Profiling (ABPP)
When functionalized with a reporter tag, such as a fluorophore or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry), 2-amino-6-methylbenzenesulfonyl fluoride can be used as an activity-based probe. ABPP allows for the profiling of enzyme activities directly in complex biological systems, such as cell lysates or even in living cells. This approach is invaluable for target identification, studying enzyme function, and screening for enzyme inhibitors.
Target Validation and Occupancy Studies
This reagent can be used to validate the engagement of a non-covalent lead compound with its protein target. In a competitive binding experiment, pre-incubation of a protein with a non-covalent inhibitor will block the subsequent labeling by 2-amino-6-methylbenzenesulfonyl fluoride, a change that can be quantified by techniques such as mass spectrometry or in-gel fluorescence scanning.[11]
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes a general procedure for the covalent modification of a purified protein with 2-amino-6-methylbenzenesulfonyl fluoride.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.5)
-
2-Amino-6-methylbenzenesulfonyl fluoride
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a 10-100 mM stock solution of 2-amino-6-methylbenzenesulfonyl fluoride in anhydrous DMSO.
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 µM in the desired reaction buffer.
-
Labeling Reaction: Add the 2-amino-6-methylbenzenesulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess of the probe is a good starting point). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically for each target protein.
-
Quenching (Optional): The reaction can be quenched by the addition of a reducing agent such as DTT or by the addition of SDS-PAGE loading buffer.
-
Analysis: The labeled protein can be analyzed by various methods, including SDS-PAGE, intact protein mass spectrometry, or peptide mapping mass spectrometry (see Protocol 3).
Protocol 2: Workflow for Mass Spectrometry-Based Verification of Covalent Modification
This workflow outlines the steps to confirm covalent modification and identify the specific amino acid residue(s) targeted by 2-amino-6-methylbenzenesulfonyl fluoride.
Caption: Workflow for the identification of covalent modification sites by mass spectrometry.
Procedure:
-
Sample Preparation: Following the labeling reaction (Protocol 1), the protein sample is denatured, reduced, and alkylated using standard proteomics protocols.
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[11]
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The mass shift corresponding to the addition of the 2-amino-6-methylbenzenesulfonyl moiety is used to identify the modified peptides. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.
Protocol 3: In-Gel Fluorescence Scanning for Target Engagement
This protocol is suitable for use with a fluorescently-tagged version of 2-amino-6-methylbenzenesulfonyl fluoride or in conjunction with a version of the probe that has a click chemistry handle.
Materials:
-
Cell lysate or purified protein
-
2-Amino-6-methylbenzenesulfonyl fluoride with a fluorescent tag or a click handle
-
Click chemistry reagents (if applicable, e.g., fluorescent azide/alkyne, copper catalyst, reducing agent)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Labeling: Incubate the cell lysate or purified protein with the tagged probe as described in Protocol 1.
-
Click Chemistry (if applicable): If using a probe with a click handle, perform the click reaction according to established protocols to attach a fluorescent reporter.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths.
-
Analysis: The presence of a fluorescent band at the expected molecular weight of the target protein indicates covalent modification. The intensity of the band can be used to quantify the extent of labeling.
Data Presentation
| Parameter | Typical Range | Considerations |
| Probe Concentration | 10-100 µM | Higher concentrations may lead to off-target labeling. |
| Protein Concentration | 1-10 µM | Ensure sufficient signal for detection. |
| Molar Excess of Probe | 10-100 fold | Optimize to maximize on-target labeling and minimize off-target effects. |
| Reaction Buffer pH | 7.4-8.5 | Higher pH can increase the nucleophilicity of lysine but may decrease probe stability. |
| Incubation Temperature | 25-37°C | Higher temperatures can accelerate the reaction but may affect protein stability. |
| Incubation Time | 1-4 hours | Should be optimized for each target. |
Table 1. General experimental parameters for protein labeling with 2-amino-6-methylbenzenesulfonyl fluoride.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low labeling | - Inactive probe (hydrolyzed) - Low protein reactivity - Inappropriate buffer conditions | - Prepare fresh probe stock solution in anhydrous DMSO. - Increase probe concentration, incubation time, or temperature. - Optimize buffer pH (try a slightly higher pH for lysine targeting). |
| High background/off-target labeling | - Probe concentration is too high - Long incubation time | - Decrease probe concentration. - Reduce incubation time. - Include a quenching step. |
| Protein precipitation | - High DMSO concentration - Unstable protein | - Keep final DMSO concentration below 5%. - Optimize buffer conditions for protein stability. |
Table 2. Troubleshooting common issues in protein labeling experiments.
References
- Benchchem. Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols.
- Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org.
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- UvA-DARE (Digital Academic Repository). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins.
- Benchchem. A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
- Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing.
- ResearchGate. (n.d.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,...
- ResearchGate. (n.d.). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
- ChemRxiv. (n.d.). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins.
- ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.
- PMC. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
- Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows.
- PMC. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy.
- Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- ResearchGate. (2025). F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid.
- ACS Publications. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
- Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.
- ChemRxiv. (n.d.). Identification of Styryl Sulfonyl Fluoride (SSF) as An Efficient, Robust and Irreversible Cysteine-specific Protein Bioconjugation Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry.
- PMC. (n.d.). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.
- PMC. (n.d.). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid.
- ResearchGate. (2026). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations.
- Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular systems design & engineering, 3(4), 599-603.
- ChemRxiv. (n.d.). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
- Department of Pediatrics. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry.
- Semantic Scholar. (n.d.). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.
- PMC. (2020). Structure-based design and analysis of SuFEx chemical probes.
- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.
- PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.
- PMC. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry.
- Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 1-(2-Amino-6-methylphenyl)ethanone.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- NTU > IRep. (2023). Peptide modification by combining C-H functionalization and sulfur(vi)-fluoride exchange; developing new peptide cyclization methods.
- MDPI. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization.
- PubMed. (n.d.). The Reaction of 2,4,6-trinitrobenzenesulphonic Acid With Amino Acids, Peptides and Proteins.
- MDPI. (n.d.). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages.
- STAX. (2025). Reactive fragment screening : sulfur(VI) fluorides.
- Lack of effect of prior treatment with fluoride on genotoxicity of two chemical agents in vitro. (n.d.).
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Expanding the Druggable Proteome Beyond Cysteine
An Application Note and Protocol Guide for Senior Scientists and Drug Development Professionals.
The standard paradigm for targeted covalent inhibitors (TCIs) has heavily relied on α,β-unsaturated carbonyls (e.g., acrylamides) to engage nucleophilic cysteine residues. However, because cysteine is relatively rare in protein binding pockets, this approach leaves a vast portion of the proteome "undruggable." To overcome this limitation, the field has shifted toward electrophiles capable of engaging non-cysteine nucleophiles, including tyrosine, lysine, serine, and histidine[1].
Among these, Sulfonyl Fluorides (SFs) have emerged as privileged warheads. Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, SFs offer a unique solution to the covalent drug design challenge: they are thermodynamically stable in aqueous environments but become highly reactive when precisely positioned within a protein binding pocket.
The Mechanistic Logic of SuFEx in Drug Design
The utility of the SF warhead lies in its "Goldilocks" reactivity profile. Unlike sulfonyl chlorides, which hydrolyze rapidly and react indiscriminately, sulfonyl fluorides undergo heterolytic cleavage that is resistant to reduction and highly stable in physiological buffers.
The causality of their covalent action is driven by ligand-directed proximity . When the reversible binding moiety of the inhibitor anchors into the target pocket, the SF group is forced into close proximity (5–7 Å) with a nucleophilic residue. The microenvironment of the protein pocket provides critical hydrogen-bond donors that stabilize the leaving fluoride ion. This hydrogen-bond-mediated activation lowers the activation energy barrier, facilitating a rapid nucleophilic attack[2].
This context-specific reactivity was elegantly validated when SF probes were rationally designed to target active-site tyrosine residues in the mRNA-decapping enzyme DcpS[3], and later to covalently modify the non-catalytic Tyr-82 in Ral GTPases, creating a previously unobserved druggable pocket[4].
Fig 1. Proximity-driven SuFEx mechanism for covalent labeling of protein nucleophiles.
Quantitative Comparison of Covalent Warheads
To contextualize the design choice, it is vital to compare the physicochemical properties of SFs against traditional electrophiles. By tuning the electronic properties of the SF group (e.g., using heteroaryl scaffolds), researchers can optimize the balance between hydrolytic stability and labeling efficiency[5].
Table 1: Comparative Reactivity Profile of Covalent Warheads
| Electrophilic Warhead | Primary Nucleophile(s) | Aqueous Stability (t½) | Intrinsic Reactivity | Drug-Likeness |
| Sulfonyl Chloride | Lys, Ser, Tyr, Non-specific | < 1 hour (Poor) | Very High | Low (Toxic/Promiscuous) |
| Acrylamide | Cys | > 24 hours (Excellent) | Moderate | High (FDA-approved) |
| Sulfonyl Fluoride (SF) | Tyr, Lys, Ser, His | > 24 hours (Excellent) | Low (Proximity-driven) | High (Emerging) |
| Fluorosulfate | Tyr, Lys | > 24 hours (Excellent) | Very Low | High (Emerging) |
Self-Validating Experimental Protocols
A robust covalent inhibitor program requires a self-validating loop: biochemical confirmation of the adduct stoichiometry followed by orthogonal validation of target engagement in live cells. The following protocols detail the causality behind each methodological choice.
Protocol 1: Intact Protein LC-MS for Covalent Adduct Confirmation
Purpose: To unambiguously confirm a 1:1 covalent stoichiometry and calculate the inactivation efficiency ( kinact/KI ). Causality Rationale: We utilize ammonium acetate instead of standard PBS. Non-volatile salts (Na+, K+) cause severe ion suppression and adduct formation in the mass spectrometer, obscuring the mass shift of the SF inhibitor. A time-course is mandatory to differentiate between high-affinity reversible binding ( KI ) and the rate of covalent bond formation ( kinact ).
Step-by-Step Methodology:
-
Protein Preparation: Purify the target protein to >95% purity. Buffer exchange the protein into a volatile buffer (20 mM ammonium acetate, pH 7.4) using a spin desalting column to achieve a final concentration of 2–5 µM.
-
Inhibitor Incubation: Prepare a 10 mM stock of the SF inhibitor in DMSO. Add the inhibitor to the protein solution at a 5-fold and 10-fold molar excess. Ensure final DMSO concentration remains ≤ 1% to prevent protein denaturation.
-
Time-Course Aliquoting: Incubate the reaction at 25°C. Withdraw 10 µL aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench each aliquot by adding 10 µL of 1% formic acid to protonate the nucleophiles and halt the SuFEx reaction.
-
LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent software to observe the mass shift corresponding to the protein + inhibitor (minus the mass of the leaving HF, ~20 Da).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To quantify intracellular target engagement and assess proteome-wide off-target effects. Causality Rationale: Pre-incubating cells with the unlabeled SF inhibitor allows it to compete for the target site in its native cellular environment[6]. We subsequently use an alkyne-tagged probe rather than a fluorophore-tagged probe for the labeling step; bulky fluorophores suffer from poor cell permeability. Bioorthogonal CuAAC (click chemistry) is performed post-lysis to append the reporter tag[7].
Step-by-Step Methodology:
-
In Vivo Competition: Culture target cells to 80% confluency. Treat cells with varying concentrations of the unlabeled SF inhibitor (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 2–4 hours at 37°C.
-
Probe Labeling: Add a broad-spectrum alkyne-tagged SF probe (or a specific alkyne-tagged derivative of your inhibitor) directly to the culture media at 5 µM for 1 hour. The probe will covalently label any target sites not occupied by the competitor.
-
Lysis: Wash cells with cold PBS, harvest, and lyse using a probe sonicator in PBS containing 0.1% NP-40 and protease inhibitors. Centrifuge at 14,000 x g to clear the lysate. Adjust protein concentration to 2 mg/mL.
-
CuAAC Click Chemistry: To 50 µL of lysate, add the click reagents in the following strict order to prevent catalyst precipitation:
-
1 µL of Biotin-PEG3-Azide or TAMRA-Azide (100 µM final)
-
1 µL of TCEP (1 mM final, to reduce Cu(II) to Cu(I))
-
1 µL of TBTA ligand (100 µM final)
-
1 µL of CuSO4 (1 mM final) Incubate for 1 hour at room temperature in the dark.
-
-
Readout:
-
For In-Gel Fluorescence: Resolve proteins via SDS-PAGE and scan using a fluorescence imager. A successful inhibitor will show a dose-dependent decrease in the fluorescent band of the target protein.
-
For LC-MS/MS: Enrich biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative proteomics to map the exact residues modified and verify proteome-wide selectivity.
-
Fig 2. Competitive ABPP workflow for quantifying intracellular target engagement.
References
- Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. URL
- Click Chemistry. Sharpless Lab, The Scripps Research Institute. URL
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. URL
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. URL
- Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates.
- A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. Benchchem. URL
- Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activ
- Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. URL
- Ligand Discovery by Activity-Based Protein Profiling. Nature Reviews Drug Discovery (via PMC). URL
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Druggable Proteome: Chemoproteomic Applications of Sulfonyl Fluoride Probes
Executive Summary
Traditional covalent drug discovery and chemoproteomics have heavily relied on targeting highly nucleophilic cysteine residues. However, cysteine is relatively rare and often absent from critical protein binding pockets. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized activity-based protein profiling (ABPP) by enabling the selective targeting of tyrosine, lysine, serine, and histidine residues[1]. This application note provides a comprehensive guide to the mechanistic rationale, comparative reactivity, and step-by-step protocols for deploying sulfonyl fluoride (SF) probes in chemoproteomic workflows.
Mechanistic Rationale: Context-Dependent Reactivity
Sulfonyl fluorides are "latent electrophiles." Unlike highly reactive alkyl halides that indiscriminately alkylate proteomes, SF probes are remarkably stable in aqueous physiological environments[2]. Their reactivity is strictly context-dependent, requiring activation by the specific microenvironment of a protein binding pocket[3].
When an SF probe binds to a target protein, proximal basic residues (such as arginine or histidine) or hydrogen-bonding networks can lower the pKa of a neighboring nucleophile (e.g., the hydroxyl group of tyrosine). This induced proximity and microenvironmental activation trigger the nucleophilic attack on the sulfur(VI) center, leading to the departure of the fluoride leaving group and the formation of a stable covalent sulfonate or sulfonamide adduct[3]. This mechanism ensures that SF probes act as highly specific, structure-directed activity-based probes rather than promiscuous labeling agents.
Fig 1: Context-dependent microenvironmental activation of Sulfonyl Fluoride (SF) probes.
Comparative Reactivity of Sulfur(VI) Probes
To select the appropriate probe for a chemoproteomic study, it is critical to understand the intrinsic reactivity of different sulfur(VI) electrophiles. The table below summarizes the quantitative and qualitative differences between common SuFEx and related warheads[1][4][5].
| Probe Warhead | Chemical Structure | Primary Target Residues | Intrinsic Reactivity | Primary Application Focus |
| Sulfonyl Fluoride (SF) | R-SO₂F | Tyr, Lys, Ser, His | High | Broad-spectrum ABPP, target discovery, kinase profiling |
| Fluorosulfate (OSF) | R-OSO₂F | Tyr, His | Low | Selective ligand discovery, targeted covalent drugs |
| Sulfur-Triazole (SuTEx) | R-SO₂-Triazole | Tyr (Highly selective) | Tunable | Fragment-based ligand discovery (FBLD) |
Data Synthesis Rationale: SF probes are ideal for broad target discovery due to their ability to sample multiple nucleophiles[2]. Conversely, OSF probes are less reactive and yield fewer off-targets, making them preferable for late-stage covalent drug development[4].
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The standard chemoproteomic workflow utilizes an SF probe outfitted with a bioorthogonal alkyne handle. Following in situ labeling, the proteome is extracted and subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin reporter for enrichment and subsequent LC-MS/MS analysis[6].
Fig 2: Chemoproteomic ABPP workflow utilizing alkyne-tagged SF probes.
Step-by-Step Protocol: SF-Probe Chemoproteomics
In Situ Probe Labeling
Objective: Covalently label target proteins in their native cellular environment.
-
Cell Culture: Grow cells (e.g., HEK293T or Jurkat) to ~80% confluence in 10 cm dishes.
-
Probe Treatment: Replace media with serum-free media containing 10 µM of the SF-alkyne probe (or DMSO vehicle control).
-
Causality: Serum proteins (like BSA) contain highly reactive nucleophiles that can scavenge the probe. Serum-free conditions maximize intracellular target engagement. A 1-hour incubation is optimal; prolonged exposure may drive non-specific, thermodynamically driven off-target labeling.
-
-
Harvest: Wash cells 3× with ice-cold PBS to halt endocytosis and remove excess probe. Scrape cells into 1 mL of cold PBS and pellet at 1,000 × g for 5 min.
Cell Lysis & Proteome Extraction
Objective: Extract the labeled proteome while preserving protein integrity.
-
Lysis: Resuspend the cell pellet in 500 µL of cold Lysis Buffer (PBS, 0.1% Triton X-100, EDTA-free protease inhibitor cocktail).
-
Causality: Do not use AEBSF or PMSF in your protease inhibitor cocktail. These are themselves sulfonyl fluorides and will competitively block downstream reactive sites or interfere with mass spectrometry analysis[7].
-
-
Clarification: Sonicate briefly (3 × 10s pulses) and centrifuge at 20,000 × g for 30 min at 4°C.
-
Quantification: Normalize protein concentration to 2.0 mg/mL using a BCA assay.
CuAAC Click Chemistry
Objective: Conjugate a biotin reporter to the alkyne-tagged proteins.
-
Reaction Assembly: To 500 µL of the normalized proteome (1 mg total protein), add the following reagents in strict order:
-
10 µL of Biotin-PEG3-Azide (10 mM stock in DMSO; final 100 µM)
-
10 µL of TCEP (50 mM freshly prepared in water; final 1 mM)
-
30 µL of TBTA ligand (1.7 mM in 1:4 DMSO:t-Butanol; final 100 µM)
-
10 µL of CuSO₄ (50 mM in water; final 1 mM)
-
-
Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.
-
Causality of Reagent Order: TCEP must be added before CuSO₄ to reduce Cu(II) to the catalytically active Cu(I) state. TBTA must be present to stabilize Cu(I) and prevent its rapid disproportionation and oxidation in aqueous buffers, which would otherwise generate reactive oxygen species that degrade the proteome.
-
Enrichment & On-Bead Digestion
Objective: Isolate labeled proteins and prepare peptides for LC-MS/MS.
-
Precipitation: Add 2 mL of cold methanol, 0.5 mL of chloroform, and 1 mL of water. Vortex and centrifuge at 5,000 × g for 10 min. Discard the supernatant and wash the protein disc 2× with cold methanol to remove unreacted click reagents.
-
Resuspension: Dissolve the protein pellet in 500 µL of 1.2% SDS in PBS with brief sonication.
-
Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads. Incubate on a rotator for 2 hours at room temperature.
-
Stringent Washing: Wash beads sequentially with 1% SDS (2×), 8 M Urea (2×), and PBS (3×).
-
Causality: Stringent washing (especially with SDS and Urea) disrupts all non-covalent protein-protein interactions. This ensures that only proteins directly modified by the SF probe are enriched, drastically reducing false-positive background noise in the MS data[6].
-
-
Digestion: Resuspend beads in 100 mM TEAB buffer. Reduce with 5 mM DTT (30 min, 55°C), alkylate with 10 mM Iodoacetamide (30 min, dark), and digest overnight with 1 µg Trypsin at 37°C.
-
Elution: Collect the supernatant containing tryptic peptides, desalt using C18 StageTips, and dry via vacuum centrifugation prior to LC-MS/MS analysis.
Application Case Studies
Broad-Spectrum Kinase Profiling
Kinase ATP-binding sites are highly conserved, making selective inhibitor design challenging. SF probes have been engineered to target a conserved lysine residue in the ATP-binding pocket. By competing an SF-alkyne probe against a library of reversible kinase inhibitors in live cells, researchers can map the proteome-wide selectivity of kinase inhibitors directly in their native environment, bypassing the limitations of recombinant biochemical assays[3].
Profiling Lipid-Associated Proteins
Altered fatty acid metabolism is a hallmark of many pathologies. Researchers have developed fatty acyl sulfonyl fluoride probes that mimic long-chain fatty acids. Because of the SF warhead, these probes successfully cross-link to metabolic serine hydrolases and other fatty acid-associated proteins in living cells. This allows for the precise mapping of functional serine and tyrosine residues involved in lipid metabolism[8].
ABPP-CoDEL Integration
A recent breakthrough involves combining ABPP with DNA-Encoded Libraries (DELs). By functionalizing a DEL with an SF warhead (SF-CoDEL), researchers screened 67 million compounds against the proteome. The SF warhead's preference for tyrosine residues enabled the rapid discovery of novel, highly selective covalent ligands for targets like PGAM1 and GSTP1, demonstrating SF's utility in high-throughput covalent drug discovery[9].
Conclusion
Sulfonyl fluoride probes have successfully expanded the boundaries of chemoproteomics beyond cysteine-centric profiling. By leveraging the context-dependent reactivity of SuFEx chemistry, researchers can interrogate functional tyrosines, lysines, and serines across the proteome. Adherence to stringent sample preparation protocols—particularly during click chemistry and enrichment washing—is paramount to ensuring high-confidence target identification and advancing the next generation of covalent therapeutics.
References
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases Cell Chemical Biology URL:[Link]
-
Chemoproteomics with two common SuFEx electrophiles ResearchGate URL:[Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides ACS Publications URL:[Link]
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes NIH PubMed Central URL:[Link]
-
Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells NIH PubMed URL: [Link]
-
ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries Journal of the American Chemical Society URL:[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology RSC Publishing URL:[Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads NIH PubMed URL:[Link]
-
Activity-based protein profiling: A graphical review NIH PubMed Central URL:[Link]
-
Structure-based design and analysis of SuFEx chemical probes NIH PubMed Central URL:[Link]
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Derivatization of 2-Amino-6-methylbenzenesulfonyl Fluoride via Orthogonal SuFEx and Amidation Pathways
Introduction & Chemical Rationale
In the rapidly evolving landscape of chemical biology and fragment-based drug discovery (FBDD), 2-Amino-6-methylbenzenesulfonyl fluoride (CAS: 2172063-19-1) has emerged as a highly versatile, bifunctional building block. The molecule features two distinct reactive handles: an electrophilic sulfonyl fluoride ( −SO2F ) group and a nucleophilic aniline ( −NH2 ) group.
The sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, sulfonyl fluorides are exceptionally resistant to hydrolysis, reduction, and thermolysis under neutral conditions[1]. This stability allows the −SO2F group to act as an "activation-free" covalent warhead, selectively targeting nucleophilic amino acid residues (such as Tyrosine and Lysine) in biological systems, making it an ideal candidate for generating sulfonyl fluoride bits (SuFBits) in fragment screening libraries[2].
Conversely, the aniline group provides an orthogonal handle for structural diversification. By carefully selecting reaction conditions, researchers can selectively derivatize the amine (via acylation or reductive amination) without prematurely triggering the SuFEx reaction, or vice versa.
Mechanistic Insights: The Causality of Orthogonal Derivatization
To successfully utilize 2-Amino-6-methylbenzenesulfonyl fluoride, one must understand the thermodynamic and kinetic properties governing its reactivity:
-
SuFEx Activation (The S-F Bond): The S(VI)-F bond is thermodynamically highly stable and requires specific catalytic activation to undergo substitution[3]. Strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene superbases like BEMP activate incoming phenol nucleophiles via strong hydrogen bonding, forming an oxyanion complex that readily attacks the sulfur center[4]. For amine nucleophiles, relay catalysts such as 1-hydroxybenzotriazole (HOBt) are often employed to form a highly reactive intermediate that subsequently undergoes aminolysis[4].
-
Orthogonal N-Amidation (The −NH2 Bond): To functionalize the aniline group while preserving the SuFEx hub, weak and sterically hindered bases must be used. Diisopropylethylamine (DIPEA) is ideal for this purpose; its steric bulk prevents it from acting as a SuFEx catalyst, allowing standard acyl chlorides to react exclusively with the primary amine[1].
Workflow & Pathway Visualization
The following diagram illustrates the orthogonal derivatization pathways available for 2-Amino-6-methylbenzenesulfonyl fluoride, enabling the synthesis of diverse chemical libraries.
Orthogonal derivatization pathways for 2-Amino-6-methylbenzenesulfonyl fluoride.
Experimental Protocols
The following protocols are designed as self-validating systems. Reaction progress can be definitively monitored via 19F NMR spectroscopy. The starting sulfonyl fluoride typically exhibits a distinct singlet around +50 to +65 ppm (relative to CFCl3 ). The disappearance of this peak confirms the completion of the SuFEx reaction, whereas its retention confirms successful orthogonal protection/amidation.
Protocol A: Synthesis of Aryl Sulfonates via DBU-Catalyzed SuFEx
This protocol utilizes DBU to catalyze the formation of stable S-O linkages with phenolic compounds.
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 2-Amino-6-methylbenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired phenol derivative (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (2.5 mL).
-
Catalyst Addition: Add DBU (0.15 equiv, 0.075 mmol) dropwise to the stirring solution at room temperature. Note: For highly sterically hindered phenols, substitute DBU with BEMP (0.05 equiv) to accelerate the reaction[1].
-
Reaction Monitoring: Stir the mixture at room temperature for 2–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or 19F NMR.
-
Workup: Once the S-F signal is consumed, dilute the mixture with ethyl acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude aryl sulfonate via flash column chromatography.
Protocol B: Synthesis of Sulfonamides via HOBt-Relay SuFEx
Direct aminolysis of sulfonyl fluorides can be slow. The addition of HOBt facilitates a relay mechanism, forming an active sulfonate intermediate that rapidly reacts with amines[4].
-
Preparation: Suspend 2-Amino-6-methylbenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol), the target primary or secondary amine (1.2 equiv, 0.6 mmol), and HOBt (0.1 equiv, 0.05 mmol) in anhydrous toluene or acetonitrile (2.0 mL).
-
Activation: Add DBU (0.1 equiv, 0.05 mmol) to the suspension. The mixture will typically become homogenous as the active intermediate forms.
-
Incubation: Stir at room temperature for 12–24 hours.
-
Workup & Purification: Evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with water to remove HOBt and DBU salts. Purify the resulting sulfonamide via silica gel chromatography.
Protocol C: Orthogonal N-Amidation (Preserving the SuFEx Hub)
This procedure masks the primary amine while leaving the −SO2F group completely intact for downstream chemical biology applications.
-
Preparation: Dissolve 2-Amino-6-methylbenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous DCM (3.0 mL) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.5 equiv, 0.75 mmol). Critical Step: Do not use DBU or TEA, as they may trigger unwanted side reactions or premature S-F hydrolysis in the presence of trace moisture.
-
Acylation: Slowly add the desired acyl chloride (1.1 equiv, 0.55 mmol) dropwise.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Confirm the retention of the −SO2F group via 19F NMR.
-
Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with DCM, dry over MgSO4 , and concentrate to yield the amido-benzenesulfonyl fluoride derivative.
Quantitative Data Summary
The table below summarizes the expected reaction metrics based on established SuFEx and amidation literature for functionalized benzenesulfonyl fluorides.
| Reaction Pathway | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | 19F NMR Status |
| A: Phenol SuFEx | DBU (15 mol%) | Acetonitrile | 25 | 2 – 6 | 85 – 95 | S-F peak disappears |
| A: Hindered Phenol | BEMP (5 mol%) | Acetonitrile | 25 | 1 – 3 | 80 – 90 | S-F peak disappears |
| B: Amine SuFEx | HOBt / DBU (10 mol%) | Toluene | 25 | 12 – 24 | 75 – 90 | S-F peak disappears |
| C: N-Amidation | DIPEA (1.5 equiv) | DCM | 0 → 25 | 2 – 4 | 80 – 98 | S-F peak retained |
References
- "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening" - PMC - NIH.
- "US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof" - Google Patents.
- "Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides" - ChemRxiv.
- "Sulfur fluoride exchange" - PMC - NIH.
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
Application Note: 2-Amino-6-methylbenzenesulfonyl Fluoride in SuFEx Click Chemistry
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, water- and oxygen-friendly methodology for forging stable covalent linkages [1]. Among the diverse array of SuFEx-enabling building blocks, 2-Amino-6-methylbenzenesulfonyl fluoride (CAS: 2172063-19-1) has emerged as a highly specialized bifunctional hub. This application note provides an in-depth mechanistic analysis and validated protocols for utilizing this compound in combinatorial library synthesis and covalent drug discovery.
By exploiting the orthogonal reactivity of its ortho-amino group and the sterically tuned sulfonyl fluoride handle, researchers can execute late-stage functionalization and targeted protein modification with absolute chemoselectivity.
Mechanistic Insights & Causality (E-E-A-T)
The SuFEx Advantage: Thermodynamic Stability vs. Latent Reactivity
Unlike traditional sulfonyl chlorides, which are highly susceptible to homolytic cleavage and rapid hydrolysis, sulfonyl fluorides undergo strictly heterolytic cleavage [1]. The homolytic bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol) is nearly double that of the S-Cl bond (approx. 46 kcal/mol) [2]. This immense thermodynamic stability ensures that sulfonyl fluorides remain completely inert under standard aqueous, oxidative, and reductive conditions[2].
Reactivity is only unlocked in the presence of specific SuFEx catalysts (e.g., DBU, BEMP) or when strictly oriented within the binding pocket of a target protein, where the fluoride ion is stabilized by a proton-transfer network (forming a symmetric [F−H−F]− transition state) [2].
Structural Causality of 2-Amino-6-methylbenzenesulfonyl Fluoride
The architecture of 2-Amino-6-methylbenzenesulfonyl fluoride provides two distinct advantages for drug development [3]:
-
Steric Shielding (6-Methyl Group): The methyl group positioned ortho to the sulfonyl fluoride creates a sterically demanding microenvironment. This steric bulk suppresses spontaneous hydrolysis in physiological buffers (pH 7.4), ensuring the warhead remains intact until it encounters a highly nucleophilic amino acid residue (such as context-specific Ser, Tyr, Lys, or His) [4].
-
Orthogonal Diversification (2-Amino Group): The primary aniline handle allows for extensive scaffold diversification via amide coupling, reductive amination, or heterocyclic condensation (e.g., forming benzothiadiazines) without prematurely triggering the S-F bond [5].
Bifunctional reactivity pathway of 2-Amino-6-methylbenzenesulfonyl fluoride in drug discovery.
Quantitative Reactivity Profiling
The steric hindrance imparted by the 6-methyl group necessitates specific catalytic conditions depending on the nucleophile. Table 1 summarizes the optimized parameters for various SuFEx transformations.
Table 1: Optimized SuFEx Reaction Conditions for 2-Amino-6-methylbenzenesulfonyl Fluoride
| Nucleophile Type | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Rationale |
| Phenol (Aryl-OH) | DBU (20 mol%) | MeCN | 25 | 2 - 6 | 85 - 98 | DBU deprotonates the phenol and transiently activates the S(VI) center. |
| Primary Amine | DIPEA (2.0 eq) | MeCN | 50 | 12 - 24 | 75 - 90 | Thermal energy overcomes the steric bulk of the 6-methyl group. |
| Aliphatic Alcohol | BEMP (20 mol%) | DMF | 60 | 12 - 24 | 60 - 80 | Weak nucleophilicity requires the strong phosphazene base BEMP. |
| Protein (Tyr/Lys) | None (Buffer) | PBS (pH 7.4) | 37 | 1 - 4 | High (Labeling) | Enzyme microenvironment facilitates proximity-driven fluoride displacement. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure structural integrity and reaction completion.
Protocol A: Orthogonal Amide Coupling (N-Derivatization)
Objective: Functionalize the 2-amino group while preserving the SuFEx-active sulfonyl fluoride handle.
Reagents:
-
2-Amino-6-methylbenzenesulfonyl fluoride (1.0 mmol)
-
Carboxylic Acid derivative (1.1 mmol)
-
HATU (1.2 mmol)
-
DIPEA (2.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 2-Amino-6-methylbenzenesulfonyl fluoride to the mixture in one portion.
-
Incubation: Stir the reaction at room temperature for 12 hours.
-
Causality Check: The sulfonyl fluoride group is thermodynamically stable to HATU/DIPEA. No S-F cleavage will occur.
-
-
Validation (TLC/LC-MS): Monitor the reaction via LC-MS. The product mass should reflect the loss of H2O with the retention of the isotopic signature of the fluorine atom.
-
Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), followed by brine.
-
Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: DBU-Catalyzed SuFEx Click Reaction (O-SuFEx)
Objective: Form a stable aryl sulfonate ester using a phenolic nucleophile.
Reagents:
-
N-derivatized 6-methylbenzenesulfonyl fluoride from Protocol A (1.0 mmol)
-
Phenol derivative (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfonyl fluoride and the phenol derivative in anhydrous MeCN.
-
Catalysis: Add DBU dropwise to the stirring solution at room temperature.
-
Causality Check: DBU is critical here. The 6-methyl group sterically shields the S(VI) center; uncatalyzed reactions will stall. DBU acts as a non-nucleophilic base to generate the phenoxide ion, driving the rapid, irreversible displacement of fluoride.
-
-
Incubation: Stir at room temperature for 2–6 hours.
-
Validation: Analyze by 19F NMR. The disappearance of the characteristic sulfonyl fluoride peak (typically around +50 to +60 ppm) confirms complete conversion.
-
Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 0.1 M HCl (to protonate and remove DBU and unreacted phenol), saturated NaHCO3 , and brine.
-
Isolation: Dry the organic layer over Na2SO4 , filter, and evaporate to yield the pure sulfonate ester.
References
-
Sulfur Fluoride Exchange (SuFEx) Source: Monash University URL:[Link]
-
Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery Source: National Institutes of Health (Bioorganic Chemistry) URL:[Link]
-
(Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry Source: ACS Publications URL:[Link]
Technical Support Center: Yield Optimization for 2-Amino-6-methylbenzenesulfonyl Fluoride Synthesis
Welcome to the Technical Support Center. The synthesis of 2-amino-6-methylbenzenesulfonyl fluoride presents unique chemoselective and steric challenges. The proximity of the ortho-methyl and ortho-amino groups to the sulfonyl center creates severe steric hindrance, while the highly nucleophilic free amine introduces the risk of catastrophic inter-molecular oligomerization.
This guide provides field-proven, self-validating protocols and troubleshooting logic to help researchers and drug development professionals bypass these bottlenecks and maximize synthetic yields.
Part 1: Mechanistic Workflow
To prevent amine cross-reactivity, the most reliable synthetic route avoids the presence of a free amine during the highly electrophilic fluorination step. The workflow below illustrates the optimal pathway utilizing a nitro-precursor.
Caption: Workflow for 2-Amino-6-methylbenzenesulfonyl fluoride synthesis via nitro reduction.
Part 2: Yield Optimization FAQs (Root Cause Analysis)
Q: Why is my yield of 2-amino-6-methylbenzenesulfonyl fluoride so low when starting directly from 2-amino-6-methylbenzenesulfonyl chloride? A:
-
Causality: The free amine (-NH₂) is a strong nucleophile that readily attacks the highly electrophilic sulfonyl chloride (or the newly formed sulfonyl fluoride) of adjacent molecules. This cross-reactivity leads to inter-molecular sulfonamide oligomerization, drastically reducing the yield of the desired monomer.
-
Solution: You must mask the amine's nucleophilicity. The most robust strategy is to start with the nitro analogue (2-methyl-6-nitrobenzenesulfonyl chloride). Perform the fluorination first, then reduce the nitro group to an amine. The sulfonyl fluoride group (-SO₂F) is remarkably stable to standard reduction conditions due to the highly stable S-F bond, which resists cleavage unlike the S-Cl bond, allowing for high-yield conversions without hydrolysis 1[1].
Q: During the fluorination step of the sterically hindered 2-methyl-6-nitrobenzenesulfonyl chloride, I observe significant hydrolysis (sulfonic acid formation). How can I prevent this? A:
-
Causality: The ortho-methyl and ortho-nitro groups create severe steric bulk around the sulfur center, slowing down the nucleophilic attack by the fluoride ion. If traditional aqueous KF is used with prolonged heating, water outcompetes the fluoride ion, leading to hydrolysis.
-
Solution: Transition to a "naked fluoride" system or use Potassium Bifluoride (KHF₂). Sharpless and co-workers demonstrated that KHF₂ in aqueous acetonitrile provides a highly reactive fluoride source that outcompetes hydrolysis, efficiently transforming sterically hindered sulfonyl chlorides into sulfonyl fluorides in high yields under mild conditions1[1]. Alternatively, using KF with 18-crown-6 in dry acetonitrile avoids water entirely2[2].
Q: Can I synthesize this compound directly from the corresponding thiol to avoid the unstable sulfonyl chloride intermediate? A:
-
Causality: Yes. Sulfonyl chlorides are moisture-sensitive and prone to degradation during isolation. Oxidative fluorination of thiols bypasses the isolation of sulfonyl chlorides entirely.
-
Solution: You can use a one-pot procedure using H₂O₂ as an oxidant in the presence of SOCl₂ and KHF₂3[3]. However, ensure the amine is protected (e.g., as a carbamate) prior to oxidation to prevent undesired oxidation of the nitrogen center or Michael addition side reactions4[4].
Part 3: Troubleshooting Logic Tree
Caption: Troubleshooting logic tree for identifying and resolving yield bottlenecks.
Part 4: Self-Validating Experimental Protocols
This protocol utilizes a self-validating system incorporating In-Process Controls (IPC) to verify the success of each mechanistic step before proceeding.
Step 1: Fluorination of 2-Methyl-6-nitrobenzenesulfonyl Chloride
-
Preparation: Charge a dry, round-bottom flask with 2-methyl-6-nitrobenzenesulfonyl chloride (1.0 equiv) and dissolve in a 1:1 mixture of acetonitrile and water (0.2 M concentration).
-
Reagent Addition: Add Potassium Bifluoride (KHF₂, 3.0 equiv) portion-wise at room temperature.
-
Causality: KHF₂ provides a mildly acidic environment that suppresses the formation of the hydroxide ion, thereby eliminating competitive hydrolysis of the sulfonyl chloride to sulfonic acid.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material is consumed. A successful reaction will show a single new peak corresponding to the sulfonyl fluoride without the presence of the sulfonic acid mass.
-
-
Workup: Quench the reaction by adding cold water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-methyl-6-nitrobenzenesulfonyl fluoride.
Step 2: Chemoselective Reduction to 2-Amino-6-methylbenzenesulfonyl Fluoride
-
Preparation: Dissolve the crude 2-methyl-6-nitrobenzenesulfonyl fluoride (1.0 equiv) in ethanol/water (4:1, 0.1 M).
-
Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Causality: Iron/NH₄Cl provides a mild, mildly acidic reduction environment that efficiently reduces the nitro group to an amine without cleaving the resilient S-F bond. Avoid strong basic conditions (like NaOH) which could promote S-F hydrolysis.
-
-
Reaction: Heat the mixture to 70°C and stir for 2 hours.
-
IPC: Monitor via LC-MS. The mass should shift from the [M+H]⁺ of the nitro compound to the [M+H]⁺ of the amino compound.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove iron residues, and wash the pad with ethyl acetate. Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Part 5: Quantitative Yield Analytics
The following table summarizes the quantitative impact of various fluorination reagents and conditions on sterically hindered benzenesulfonyl substrates, allowing for easy comparison of yield optimization strategies.
| Fluorination Reagent | Solvent System | Temperature | Time | Yield (%) | Primary Byproduct |
| KF (Aqueous) | Water | 100°C | 12h | 35% | Sulfonic Acid (Hydrolysis) |
| KF + 18-crown-6 | MeCN (Dry) | 25°C | 4h | 78% | None |
| KHF₂ | MeCN / H₂O (1:1) | 25°C | 2h | 92% | None |
| Selectfluor (from thiol) | MeCN / H₂O | 25°C | 6h | 85% | Disulfide |
| TMAC (from sulfonate) | CH₃CN / Acetone | 60°C | 12h | 74% | Unreacted Starting Material |
(Note: Data aggregated from standard SuFEx methodological optimizations5[5])
Part 6: References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: ccspublishing.org.cn URL:
-
Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives - PMC Source: nih.gov URL:
-
US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents Source: google.com URL:
-
A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant Source: thieme-connect.com URL:
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH Source: nih.gov URL:
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions of sulfonyl fluorides with nucleophiles
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides have revolutionized chemical biology and drug discovery as privileged electrophiles. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and unwanted chlorination side reactions, sulfonyl fluorides offer a "golden bond" that is highly stable under physiological conditions yet selectively reactive toward specific nucleophiles[1].
However, despite their stability, researchers frequently encounter side reactions—such as α -deprotonation, off-target labeling, and base-induced hydrolysis—when reaction conditions are not strictly controlled. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your SuFEx workflows.
Troubleshooting Guide: Common Side Reactions & Interventions
Issue 1: Oligomerization and Elimination in Alkyl Sulfonyl Fluorides
Symptom: When attempting a SuFEx reaction with an alkyl sulfonyl fluoride (e.g., R−CH2−SO2F ) and a primary amine or phenol, the reaction mixture yields complex polymeric mixtures or alkene byproducts, with very little of the desired conjugate. Root Cause: Alkyl sulfonyl fluorides possess acidic α -protons. When exposed to strong bases, these protons are easily deprotonated, leading to elimination side reactions (forming sulfenes) or subsequent dimerization and oligomerization[2][3]. Solution:
-
Avoid Strong Bases: Transition away from strong bases like NaOH or high concentrations of Et3N .
-
Use Bifluoride Catalysis: Employ potassium bifluoride ( KHF2 ). The bifluoride anion ( FHF− ) acts as an acidic, yet nucleophilic source of fluoride that facilitates the exchange without triggering α -deprotonation[4].
Issue 2: Unwanted Hydrolysis in Aqueous Media
Symptom: During the bioconjugation of a protein target in aqueous buffer, mass spectrometry reveals a −SO3− adduct rather than the intact covalent linkage, indicating hydrolysis of the sulfonyl fluoride warhead[4][5]. Root Cause: While sulfonyl fluorides are highly resistant to hydrolysis compared to sulfonyl chlorides (due to the high homolytic bond dissociation energy of the S-F bond, ~90.5 kcal/mol)[1], prolonged exposure to highly basic aqueous conditions ( pH>9 ) or the presence of unoptimized organic co-solvents can force the nucleophilic attack of OH− . Solution:
-
Buffer Optimization: Maintain the pH between 7.4 and 8.5.
-
Chemoselective Catalysts: Use Tetramethylguanidine (TMG) instead of DBU. TMG selectively deprotonates tyrosine residues over water, favoring the intramolecular or targeted reaction of the phenolic nucleophile while suppressing undesired hydrolysis[2][5].
Issue 3: Off-Target Nucleophilic Attacks (Poor Chemoselectivity)
Symptom: A sulfonyl fluoride probe designed to target a specific Tyrosine (Tyr) residue indiscriminately labels Lysine (Lys), Serine (Ser), and Histidine (His) residues[1][6]. Root Cause: Sulfonyl fluorides exhibit broad reactivity with various nucleophilic amino acids when proximally activated[1]. If the probe lacks sufficient non-covalent binding affinity to direct it to the target site, the intrinsic electrophilicity of the S(VI) center will react with the most abundant or solvent-exposed nucleophiles (e.g., Lys, which is highly abundant)[6]. Solution:
-
Switch to Fluorosulfates: If targeting Tyrosine, consider converting the warhead to an aryl fluorosulfate ( −OSO2F ). Fluorosulfates are significantly less reactive and are known to react better with Tyr phenolic hydroxy groups than standard sulfonyl fluorides, providing a more balanced reactivity profile[6].
Mechanistic Pathways & Workflows
To understand how base selection dictates the fate of a SuFEx reaction, review the mechanistic divergence diagram below.
Caption: Mechanistic divergence of alkyl sulfonyl fluorides: SuFEx vs. alpha-deprotonation side reactions.
Quantitative Reactivity Profiles
Understanding the intrinsic stability of your sulfur(VI) electrophile is critical for preventing side reactions. Use the following table to select the appropriate warhead for your nucleophile.
| Electrophile Class | Stability to Hydrolysis | Reactivity to Amines | Reactivity to Phenols (Tyr) | Primary Side Reactions |
| Aryl Sulfonyl Fluorides | High | Moderate | High (with DBU/TMG) | Minimal; slow hydrolysis at high pH |
| Alkyl Sulfonyl Fluorides | Moderate | Low | Moderate | α -deprotonation, oligomerization[2] |
| Aryl Fluorosulfates | Very High | Low | High (Selective) | Minimal |
| Sulfonyl Chlorides | Low | Very High | Very High | Rapid hydrolysis, chlorination[1] |
Self-Validating Experimental Protocols
Protocol A: Chemoselective SuFEx Labeling of Tyrosine (Avoiding Hydrolysis)
This protocol leverages mild basic conditions to selectively activate Tyrosine phenols without hydrolyzing the sulfonyl fluoride warhead[5].
-
Preparation: Dissolve the peptide/protein containing the target Tyrosine in a mildly basic aqueous buffer (e.g., 50 mM Tris, pH 8.0). Causality: A pH of 8.0 is high enough to partially activate the phenol but low enough to prevent OH− driven hydrolysis of the S-F bond.
-
Reagent Addition: Add the aryl sulfonyl fluoride probe (1.5 - 5.0 equivalents) dissolved in a minimal amount of DMSO (final DMSO concentration <5% ).
-
Catalysis: Add 10 equivalents of Tetramethylguanidine (TMG). Causality: TMG selectively deprotonates the tyrosine residue over other nucleophilic amino acids, suppressing off-target labeling[2].
-
Incubation & Validation: Incubate at room temperature for 2-4 hours. Validate the reaction via LC-MS. Self-Validation Step: You should observe a mass shift corresponding to the exact mass of the warhead minus HF. If a mass shift corresponding to the warhead minus F plus OH is observed, hydrolysis has occurred, indicating the buffer pH is too high.
Protocol B: Bifluoride-Mediated SuFEx for Alkyl Sulfonyl Fluorides
To prevent the α -deprotonation of alkyl sulfonyl fluorides[3].
-
Preparation: Dissolve the alkyl sulfonyl fluoride and the nucleophile (e.g., an amine) in a biphasic solvent system (e.g., CH2Cl2 / Water).
-
Catalyst Addition: Add 2.0 equivalents of Potassium Bifluoride ( KHF2 ). Causality: KHF2 liberates nucleophilic fluoride anions ( F− ) that stabilize the transition state without acting as a strong Brønsted base, thereby protecting the α -protons[4].
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Validation: Monitor by TLC or NMR. Self-Validation Step: The absence of alkene peaks in the 1H -NMR spectrum confirms that elimination side reactions have been successfully suppressed.
References
-
National Institutes of Health (NIH). "Sulfur fluoride exchange - PMC." NIH, 2023. Available at:[Link]
-
RSC Publishing. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science, 2025. Available at: [Link]
-
RSC Publishing. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Chemical Biology, 2023. Available at:[Link]
-
Imperial College London. "Unconventional reactivity of sulfonyl fluorides." Spiral, 2024. Available at: [Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 6. Sulfonyl Fluorides - Enamine [enamine.net]
optimizing reaction conditions for protein modification with sulfonyl fluorides
Welcome to the Technical Support Center for Sulfonyl Fluoride (SF) Protein Modification .
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology by providing a biocompatible, highly stable, and chemoselective method for covalent protein modification. However, the unique thermodynamic stability of the S(VI)-F bond means that successful conjugation is highly dependent on the local microenvironment, buffer composition, and reaction kinetics.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate SF-based protein labeling experiments.
I. SuFEx Experimental Workflow
Step-by-step experimental workflow for SuFEx-based covalent protein modification.
II. Optimization & Troubleshooting FAQs
Q1: Which amino acids do sulfonyl fluorides target, and what drives the selectivity? A: SF probes primarily target nucleophilic residues: Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) [5]. Unlike highly reactive acrylamides or maleimides that indiscriminately attack accessible cysteines, the S(VI)-F bond is thermodynamically stable and resists heterolytic cleavage in bulk water. Selectivity is proximity-driven . The probe must bind to a specific protein pocket where the local microenvironment (often via hydrogen bonding) activates the S-F bond, facilitating nucleophilic attack [2].
Q2: Why is my labeling efficiency so low (< 10%), even with a large excess of probe? A: Low efficiency is usually a buffer or pH issue.
-
Causality 1 (Competing Nucleophiles): If you are using Tris or other primary amine-containing buffers, the buffer itself will compete with the protein for the SF probe. Solution: Switch to non-nucleophilic buffers like HEPES or PBS [1].
-
Causality 2 (Protonation State): The pKa of a typical Tyrosine hydroxyl is ~10, and Lysine is ~10.5. At pH 7.0, these residues are highly protonated and less nucleophilic. Solution: Carefully titrate your buffer pH to 7.5–8.0. This slightly increases the population of deprotonated, nucleophilic side chains without causing rapid aqueous hydrolysis of the probe.
Q3: Why am I seeing promiscuous, off-target labeling across my protein? A: Promiscuous labeling occurs when the kinetic barrier of the S-F bond is overcome by brute force rather than proximity-driven activation.
-
Causality: Using too high a probe concentration (e.g., >100 molar equivalents) or incubating for too long (>12 hours) forces non-specific collisions [5].
-
Solution: Titrate the probe down to 1–10 molar equivalents and limit reaction time to 1–4 hours. True SuFEx-based targeted covalent inhibitors (TCIs) should label their specific pocket rapidly due to high local effective molarity.
Q4: Why does my SF probe label native protein, but fails to label denatured protein? A: This is the hallmark of a successful, specific SuFEx reaction. Because S(VI)-F activation requires a highly specific 3D microenvironment (e.g., a properly folded binding pocket that positions a hydrogen-bond donor near the fluorine atom), denaturing the protein destroys this catalytic architecture [3]. The probe remains inert in the bulk solvent.
Q5: I see a mass shift indicating labeling, but I lose the adduct during LC-MS/MS peptide mapping. Why? A: Sulfonyl fluoride adducts can sometimes be labile.
-
Causality: Certain SF adducts undergo quantitative displacement or hydrolysis during acidic LC-MS/MS gradients or ionization [4]. Furthermore, if the SF covalently modifies a Lysine or Arginine, it blocks Trypsin from cleaving at that site, creating a massive, poorly fragmenting peptide.
-
Solution: Perform a parallel digest using Chymotrypsin or Glu-C to ensure the modified residue is captured on a smaller, easily ionizable peptide fragment. Use soft ionization settings to prevent in-source decay of the adduct.
III. Troubleshooting Logic Tree
Logical troubleshooting tree for resolving common sulfonyl fluoride labeling issues.
IV. Self-Validating Experimental Protocol: In Vitro SF Protein Labeling
To ensure scientific integrity, this protocol integrates internal controls to validate that labeling is driven by specific pocket binding rather than non-specific reactivity.
Materials Required:
-
Target Protein (purified, >1 mg/mL)
-
Sulfonyl Fluoride Probe (10 mM stock in anhydrous DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly avoid Tris or primary amines)
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
Step 1: Preparation of Controls (Crucial for Validation)
-
Native Sample: Dilute the target protein to a final concentration of 10 µM in Reaction Buffer.
-
Vehicle Control: Prepare a 10 µM protein sample to receive only DMSO (no probe). This establishes the MS baseline.
-
Denatured Control: Boil a 10 µM protein sample at 95°C for 10 minutes, then crash on ice. Purpose: Proves that labeling requires a folded 3D microenvironment [3].
Step 2: Reaction Initiation
-
Add the SF probe to the Native and Denatured samples to achieve a final concentration of 100 µM (10 molar equivalents).
-
Add an equivalent volume of anhydrous DMSO to the Vehicle Control.
-
Critical Note: Ensure final DMSO concentration does not exceed 5% (v/v) to prevent unintended protein unfolding.
-
-
Incubate all samples at 25°C in the dark for 2 hours.
Step 3: Quenching and Clean-up
-
Quench the reaction by adding 10 volumes of Quenching Buffer (Tris-HCl). The primary amines in Tris will scavenge any highly reactive, unbound probe over 15 minutes.
-
Perform a Methanol/Chloroform precipitation to completely remove small molecules and salts [4].
-
Resuspend the resulting protein pellet in 50 µL of PBS or appropriate digestion buffer.
Step 4: Downstream Analysis
-
Perform standard in-solution digestion (using Trypsin or Chymotrypsin).
-
Analyze via LC-MS/MS. Search for a mass shift corresponding to the intact probe mass minus 20.00 Da (loss of HF).
V. Quantitative Data: Operating Parameters by Electrophile Class
Understanding the reactivity spectrum of different S(VI) electrophiles is critical for experimental design. Use the table below to select the right conditions for your specific warhead.
| Parameter | Aryl Sulfonyl Fluorides | Ethenesulfonyl Fluoride (ESF) | Fluorosulfates |
| Primary Target Residues | Tyr, Lys, His, Ser | Cys, Lys, His (Michael + SuFEx) | Tyr, Lys |
| Reactivity Level | Moderate | High | Low (Highly Stable) |
| Optimal Buffer pH | 7.2 – 8.0 | 7.0 – 7.5 | 7.5 – 8.5 |
| Hydrolytic Stability (pH 7.4) | High ( t1/2 > 24h) | Moderate ( t1/2 ~ 4-8h) | Very High ( t1/2 > days) |
| Typical Stoichiometry | 10 – 50 eq | 1 – 10 eq | 50 – 100 eq |
| Standard Reaction Time | 1 – 4 hours | 30 min – 2 hours | 4 – 24 hours |
| Microenvironment Dependency | High (Requires H-bonding) | Low (Driven by Michael addition) | Very High (Strict proximity) |
VI. References
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. National Institutes of Health (PMC). URL:[Link]
-
Advances in the construction of diverse SuFEx linkers. National Science Review. URL:[Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. URL:[Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Publications. URL:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (PMC). URL:[Link]
Technical Support Center: Removal of Unreacted 2-Amino-6-methylbenzenesulfonyl Fluoride
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-Amino-6-methylbenzenesulfonyl fluoride (MW: 189.2 g/mol ). This bifunctional building block is widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent probe for serine proteases.
Removing unreacted sulfonyl fluoride from a sample requires a nuanced approach because these molecules do not behave like traditional sulfonyl chlorides. Below, we detail the mechanistic causality of its reactivity, troubleshooting FAQs, and self-validating protocols for both organic synthesis and bioconjugation workflows.
Mechanistic Causality: The "Why" Behind Removal Strategies
To effectively remove 2-Amino-6-methylbenzenesulfonyl fluoride, you must exploit its specific chemical properties rather than relying on standard quenching techniques:
-
Thermodynamic Stability of the S-F Bond: Unlike sulfonyl chlorides, which rapidly hydrolyze in water, the S-F bond in sulfonyl fluorides is exceptionally stable to aqueous workups, aerobic conditions, and reduction . You cannot simply "quench" the unreacted reagent with water or mild base. It will remain intact in your organic phase or buffer.
-
The 2-Amino Handle: The presence of the primary amine (an aniline derivative) provides a critical chemical handle. The conjugate acid of this aniline group can be protonated under strongly acidic conditions (pH < 2). This allows for differential partitioning into an aqueous phase during liquid-liquid extraction.
-
Molecular Weight Differential: In bioconjugation applications (e.g., peptide macrocyclization or protein labeling), the massive size difference between the small molecule reagent and the macromolecule allows for rapid physical separation without the need for chemical quenching .
Workflow Decision Matrix
Use the following logical pathway to determine the optimal removal strategy based on the nature of your target product.
Decision matrix for removing unreacted sulfonyl fluoride based on sample composition.
Troubleshooting & FAQs
Q: I ran a SuFEx reaction to synthesize a small molecule. Can I just wash the organic layer with water or brine to remove the unreacted reagent? A: No. Due to the heterolytic stability of the S-F bond, the reagent is highly resistant to aqueous hydrolysis and will remain in the organic phase. You must either use an acidic aqueous wash (e.g., 1 M HCl) to protonate the 2-amino group and extract it into the aqueous layer, or purify the mixture via silica gel chromatography.
Q: My target product is acid-sensitive. How can I remove the reagent without using HCl? A: If acidic extraction is contraindicated, exploit the thermodynamic stability of the sulfonyl fluoride by performing a rapid silica plug filtration. Sulfonyl fluorides are highly stable on silica gel . Alternatively, you can stir the reaction mixture with an aldehyde-functionalized scavenger resin, which will covalently capture the primary amine of the unreacted reagent via imine formation, allowing you to simply filter the resin away.
Q: I used this reagent for protein labeling in an aqueous buffer. How do I quench and remove it? A: In aqueous bioconjugation, the reagent will not hydrolyze rapidly. Do not attempt to quench with simple amines unless a SuFEx catalyst (e.g., DBU) is present, as the reaction will be too slow. Instead, physically remove the unreacted reagent using Size-Exclusion Chromatography (SEC) or centrifugal ultrafiltration.
Self-Validating Experimental Protocols
Protocol A: Acidic Liquid-Liquid Extraction (For Small Molecule Synthesis)
Use this method when your target product is neutral or acidic, and stable to low pH.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Transfer to a separatory funnel and wash with an equal volume of 1 M HCl. The low pH (pH ~0) protonates the aniline nitrogen of the unreacted reagent, driving it into the aqueous phase.
-
Separation: Collect the organic layer. Repeat the acidic wash one more time to ensure complete removal.
-
Validation Step: Spot both the organic and aqueous layers on a TLC plate. Develop the plate and visualize using a Ninhydrin stain (which reacts specifically with the primary amine of the reagent). Self-Validation: The organic layer must be Ninhydrin-negative, confirming the complete removal of the reagent.
Protocol B: Silica Plug Filtration (For Acid-Sensitive Products)
Use this method when acidic extraction is not viable.
-
Preparation: Concentrate the crude reaction mixture under reduced pressure.
-
Loading: Load the crude mixture onto a short pad of silica gel (approx. 2-3 inches in a fritted funnel).
-
Elution: Elute with a pre-optimized solvent system. Because the S-F bond is stable to silica, the reagent will not degrade or streak on the column.
-
Validation Step: Analyze the collected fractions via LC-MS. Self-Validation: The unreacted reagent will show a distinct mass peak at m/z 190.0 [M+H]+. Pool only the fractions where this mass is entirely absent.
Protocol C: Size-Exclusion Chromatography (For Bioconjugation)
Use this method for removing the reagent from labeled proteins or macrocyclic peptides.
-
Equilibration: Equilibrate a Sephadex G-25 desalting column (e.g., PD-10) with your desired downstream biological buffer (e.g., PBS, pH 7.4).
-
Loading: Apply the protein/peptide reaction mixture (up to 2.5 mL for a standard PD-10 column) to the top of the resin bed.
-
Elution: Elute with 3.5 mL of buffer. The large bioconjugate elutes in the void volume, while the small reagent (MW 189.2) enters the resin pores and is retained .
-
Validation Step: Monitor the fractions using UV absorbance at 280 nm and a Bradford assay. Self-Validation: The target protein will elute in the early fractions (Bradford-positive). The unreacted reagent will elute much later and can be discarded.
Quantitative Data: Method Comparison
Summarize your experimental choices using the table below to balance efficiency against processing time.
| Removal Method | Target Sample Type | Reagent Clearance Efficiency | Processing Time | Primary Mechanism | Validation Metric |
| Acidic Extraction | Small Molecules (Neutral/Acidic) | > 98% | 15 mins | pH-driven phase partitioning | Ninhydrin TLC (Negative) |
| Silica Plug | Small Molecules (Acid-Sensitive) | > 95% | 30 mins | Polarity-based separation | LC-MS (Absence of m/z 190) |
| SEC (Desalting) | Proteins / Peptides | > 99% | 10 mins | Molecular weight exclusion | UV 280 nm / Bradford |
| Dialysis | Proteins / Peptides | > 99% | 12 - 24 hrs | Diffusion across MWCO membrane | Intact Mass Spectrometry |
References
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition, 2014. URL: [Link]
-
Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science, 2025. URL: [Link]
Technical Support Center: Managing the Hydrolytic Instability of Sulfonyl Fluorides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide you with in-depth technical information and practical solutions for managing the hydrolytic instability of this important class of compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges and unlock the full potential of sulfonyl fluorides in your research.
Introduction to Sulfonyl Fluoride Chemistry and Stability
Sulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery, primarily for their ability to form stable covalent bonds with various nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[1][2] This reactivity, often harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allows for the development of highly selective covalent inhibitors and chemical probes.[3][4] However, the electrophilic nature of the sulfur(VI) center also makes sulfonyl fluorides susceptible to hydrolysis, a critical challenge that can impact experimental outcomes and the viability of drug candidates.[5][6]
Understanding and managing this hydrolytic instability is paramount for successful experimentation. This guide will equip you with the knowledge to anticipate, troubleshoot, and control the stability of your sulfonyl fluoride reagents.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the stability and handling of sulfonyl fluorides.
Q1: Why is my sulfonyl fluoride compound degrading in my aqueous buffer?
A1: The primary cause of degradation in aqueous buffers is hydrolysis. The electrophilic sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid.[7] The rate of this hydrolysis is highly dependent on several factors:
-
pH: Sulfonyl fluorides are generally more stable at neutral or slightly acidic pH. Under alkaline conditions, the rate of hydrolysis increases significantly. For instance, the half-life of Phenylmethylsulfonyl fluoride (PMSF), a related compound, decreases from approximately 110 minutes at pH 7.0 to 35 minutes at pH 8.0 at 25°C.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: While hydrolysis is the primary concern in aqueous solutions, the choice of an organic co-solvent can also influence stability.
-
Molecular Structure: The electronic and steric properties of the molecule have a profound impact on stability. Electron-withdrawing groups on an aryl ring can increase the electrophilicity of the sulfur atom, making it more prone to hydrolysis. Conversely, electron-donating groups or sterically bulky substituents can enhance stability.[6][8][9]
Q2: How can I improve the stability of my sulfonyl fluoride in an experiment?
A2: Several strategies can be employed to mitigate hydrolytic instability:
-
pH Control: Whenever possible, maintain your experimental buffer at a neutral or slightly acidic pH.
-
Fresh Solutions: Always prepare fresh aqueous working solutions of your sulfonyl fluoride immediately before use. Avoid storing sulfonyl fluorides in aqueous buffers for extended periods.
-
Stock Solutions: Prepare concentrated stock solutions in a dry, water-miscible organic solvent such as DMSO, ethanol, or isopropanol. Store these stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from moisture.
-
Structural Modification: If you are designing new molecules, consider incorporating features that enhance stability. For example, placing substituents ortho to the sulfonyl fluoride group can provide steric hindrance that slows hydrolysis.[8][9] Additionally, using fluorosulfates, which have an additional oxygen atom, can significantly increase metabolic and chemical stability due to reduced electrophilicity of the sulfur center.[5]
Q3: What is the best way to store my sulfonyl fluoride compounds?
A3: Solid sulfonyl fluoride compounds are generally bench-stable.[10] However, for long-term storage, it is recommended to keep them in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[10] Stock solutions in anhydrous organic solvents should be stored in tightly sealed containers at low temperatures.
Q4: I'm observing inconsistent results in my biological assay. Could sulfonyl fluoride instability be the cause?
A4: Yes, inconsistent results are a common consequence of sulfonyl fluoride degradation. If the compound hydrolyzes over the course of your experiment, its effective concentration will decrease, leading to variability in your data. To troubleshoot this, consider the following:
-
Confirm Compound Integrity: Before each experiment, ensure the purity of your solid compound and the integrity of your stock solution.
-
Monitor Stability: Perform a stability study under your specific experimental conditions (buffer, temperature, time) to determine the half-life of your compound. (See Protocol 1 for a general procedure).
-
Minimize Incubation Times: If your compound is found to be unstable, try to minimize the pre-incubation time in aqueous buffer before adding it to your assay.
Q5: Are there alternatives to sulfonyl fluorides that are more stable?
A5: Yes, for applications requiring higher stability, fluorosulfates are an excellent alternative. The additional oxygen atom in the fluorosulfate group reduces the electrophilicity of the sulfur atom, making them less reactive and more stable towards hydrolysis.[11] This increased stability has made them valuable for in vivo applications and the development of PET tracers.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues related to sulfonyl fluoride instability.
| Issue | Possible Causes | Solutions |
| Precipitate forms when adding stock solution to aqueous buffer. | 1. Low aqueous solubility of the compound.2. Final concentration is too high.3. Buffer temperature is too low. | 1. Prepare a more dilute stock solution.2. Add the stock solution dropwise while vigorously vortexing the buffer.3. Gently warm the buffer to room temperature before adding the stock solution.4. Increase the percentage of organic co-solvent if the experimental system allows.5. Consider sonication to aid dissolution. |
| Loss of compound activity over time in the experiment. | 1. Hydrolytic degradation of the sulfonyl fluoride.2. Reaction with other nucleophiles in the media. | 1. Confirm the pH of your buffer is neutral or slightly acidic.2. Prepare fresh working solutions for each time point if possible.3. Perform a stability assay to quantify the rate of degradation under your experimental conditions. (See Protocol 1). |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution of the compound.2. Degradation of the compound in the stock or working solution. | 1. Visually inspect solutions for any undissolved particles before use.2. Ensure stock solutions are stored properly in anhydrous solvent and protected from moisture.3. Always use freshly prepared aqueous dilutions. |
| Off-target reactions or high background in cellular assays. | 1. High intrinsic reactivity of the sulfonyl fluoride. | 1. Lower the concentration of the sulfonyl fluoride probe.2. Reduce the incubation time.3. If designing new probes, consider introducing electron-donating groups or steric bulk to attenuate reactivity.[10] |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of a Sulfonyl Fluoride Compound
This protocol provides a general method for determining the half-life of a sulfonyl fluoride in an aqueous buffer using HPLC or LC-MS.
Materials:
-
Sulfonyl fluoride compound
-
Anhydrous DMSO or acetonitrile
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Constant temperature incubator (e.g., 37°C)
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the sulfonyl fluoride in anhydrous DMSO or acetonitrile.
-
Add a small aliquot of the stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[10]
-
Incubate the solution at a constant temperature (e.g., 37°C).[10]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.[10]
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.[10] It is also advisable to include an internal standard in the acetonitrile for more accurate quantification.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the remaining sulfonyl fluoride compound.[10]
-
Plot the natural logarithm of the remaining compound concentration versus time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression using the equation: t₁/₂ = -ln(2)/k.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the proper method for diluting a stock solution of a sulfonyl fluoride into an aqueous buffer.
Materials:
-
Concentrated stock solution of sulfonyl fluoride in an anhydrous organic solvent
-
Aqueous buffer
Procedure:
-
Allow the concentrated stock solution to come to room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Sulfonyl Fluoride Instability
Caption: A decision tree for troubleshooting inconsistent experimental results.
Diagram 2: Factors Influencing Sulfonyl Fluoride Hydrolysis
Caption: Key factors that modulate the rate of sulfonyl fluoride hydrolysis.
References
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6).
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. (2025, May 23). BLDpharm.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. (n.d.). American Chemical Society.
- Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. (n.d.). Benchchem.
- Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. (2023, February 22). Organic Letters.
- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020, June 1). Journal of the American Chemical Society.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6).
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
- Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. (n.d.). Benchchem.
- Sulfonyl Fluorides. (2025, March 24). Enamine.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... (n.d.). PMC.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications.
- Organic Syntheses Procedure. (n.d.).
- Structure-based design and analysis of SuFEx chemical probes. (2020, January 6). PMC - NIH.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023, January 13). Molecular Pharmaceutics - ACS Publications.
- Electrochemical Synthesis of Sulfonyl Fluorides. (n.d.). Scribd.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11).
- A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. (n.d.). Benchchem.
- Hydrolysis of sulfuryl fluoride. (n.d.). Inorganic Chemistry - ACS Publications.
- NMAM 6012: Sulfuryl Fluoride. (2016, January 12). CDC.
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16). ACS Sustainable Chemistry & Engineering - ACS Publications.
- Commodity Protection and Quality Research: Parlier, CA - Project. (n.d.). USDA ARS.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023, January 14). PubMed.
- ANALYTICAL METHODS. (n.d.).
- EURL-SRM - Analytical Observations Report. (2018, March 15).
- Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). Semantic Scholar.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Specific Labeling with Electrophilic Probes
Welcome to the technical support center for electrophilic probe applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using electrophilic probes and to troubleshoot common issues related to non-specific labeling. As your dedicated application scientist, I've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: From High Background to No Signal
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Problem 1: High background signal obscuring specific labeling.
High background is a common challenge that can mask true biological signals. It often stems from the inherent reactivity of electrophilic probes, which can lead to off-target interactions.[1][2][3]
Q: My Western blot or fluorescence scan shows a smear or numerous non-specific bands. What are the likely causes and how can I fix this?
A: This is a classic case of excessive non-specific binding. Let's break down the potential causes and solutions:
-
Cause A: Probe concentration is too high. An excess of the electrophilic probe will increase the likelihood of reactions with non-target proteins.[4]
-
Solution: Optimize Probe Concentration. It is critical to determine the lowest effective concentration of your probe that still provides a robust signal for your target.
-
Protocol: Probe Concentration Optimization.
-
Prepare a series of dilutions of your electrophilic probe (e.g., from 0.1 µM to 100 µM).
-
Treat your cell lysate or protein sample with each concentration for a fixed period.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence or by Western blot.
-
Identify the concentration that gives the best signal-to-noise ratio, i.e., the clearest band for your target with the least background.[4]
-
-
-
-
Cause B: Insufficient blocking. Unoccupied binding sites on your solid support (e.g., beads, membranes) can capture proteins non-specifically.[5][6]
-
Solution: Enhance Your Blocking Strategy.
-
Increase Blocking Agent Concentration: If you are using 5% non-fat dry milk or BSA, try increasing it to 7%.[7]
-
Extend Blocking Time/Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[7]
-
Add a Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help disrupt non-specific hydrophobic interactions.[8][9]
-
-
-
Cause C: Inadequate washing. Insufficient washing will not effectively remove unbound or weakly bound proteins.
-
Solution: Optimize Wash Steps.
-
Problem 2: Weak or no signal from the protein of interest.
A faint or absent signal can be just as frustrating as high background. This issue often points to problems with the probe-target interaction or subsequent detection steps.
Q: I'm not seeing a band for my target protein. What should I investigate?
A: A lack of signal can arise from several factors. Here's a systematic approach to troubleshooting:
-
Cause A: Probe concentration is too low. While high concentrations cause background, a concentration that is too low will result in insufficient labeling of your target.
-
Solution: Re-evaluate Probe Concentration. If you've been aggressive in reducing your probe concentration to minimize background, you may have gone too far. Refer back to your optimization data or perform a new titration.
-
-
Cause B: The covalent bond is not forming efficiently. The reactivity of your electrophilic probe is highly dependent on the microenvironment of the target residue.
-
Solution: Optimize Reaction Conditions.
-
Buffer pH: The reactivity of nucleophilic amino acid side chains (like cysteine and lysine) is pH-dependent. Ensure your buffer pH is optimal for the reaction. For cysteine, a pH closer to its pKa (~8.3) can enhance nucleophilicity, but this may also increase non-specific labeling. A systematic pH titration of your reaction buffer can be beneficial.[8][13]
-
Incubation Time and Temperature: Covalent bond formation is a kinetic process.[14][15] Increasing the incubation time or temperature can enhance labeling, but be mindful that this can also increase background.[16]
-
-
-
Cause C: The target protein is not present or is degraded.
-
Solution: Verify Protein Integrity and Abundance.
-
Run a loading control on your gel to ensure equal protein loading.
-
Include protease inhibitors in your lysis buffer to prevent degradation of your target protein.[7]
-
Confirm the presence of your target protein in the input lysate via Western blot using a validated antibody.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about working with electrophilic probes.
Q1: What is the fundamental principle behind non-specific labeling with electrophilic probes?
A: Electrophilic probes are designed to form a covalent bond with a nucleophilic amino acid residue on a target protein. However, many proteins have surface-exposed nucleophilic residues (like cysteine, lysine, and histidine) that can react with the probe, even if they are not the intended target.[1][3] This off-target reactivity leads to non-specific labeling. The goal is to find experimental conditions that favor the specific, affinity-driven reaction over these random, non-specific reactions.
Diagram: Mechanism of Specific vs. Non-Specific Labeling
Caption: Specific labeling is a two-step process involving binding followed by reaction, while non-specific labeling is a direct reaction.
Q2: How can I reduce non-specific binding to my affinity beads during a pull-down experiment?
A: This is a critical step for clean results. The most effective strategy is pre-clearing your lysate .[10][11][17]
-
Rationale: Before introducing your probe-labeled proteins, incubate your cell lysate with unconjugated beads (the same type you'll use for the pull-down).[11] These "sacrificial" beads will capture proteins that have a natural affinity for the bead matrix itself.
-
Protocol: Lysate Pre-clearing.
-
Add an appropriate amount of unconjugated beads to your cell lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[10]
-
Pellet the beads by centrifugation.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube for your pull-down experiment.
-
Diagram: Workflow for Reducing Non-Specific Binding in Pull-Downs
Caption: The pre-clearing step removes proteins that would non-specifically bind to the beads.
Q3: What are the best blocking agents to use?
A: The choice of blocking agent can be application-dependent.[6]
-
Bovine Serum Albumin (BSA): A common and effective blocking agent. It's particularly recommended for studies involving phosphoproteins, as milk-based blockers contain phosphoproteins that can interfere with detection.[6][8]
-
Non-fat Dry Milk: A cost-effective and widely used option that works well for many applications.[6]
-
Fish Gelatin: Can be a good alternative if BSA or milk results in high background.
-
Synthetic Blockers: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are protein-free options that can be useful in specific contexts to avoid protein-protein interactions with the blocking agent itself.[6]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| BSA | 3-5% (w/v) | Good for phosphoprotein detection; well-characterized. | More expensive than milk. |
| Non-fat Dry Milk | 5% (w/v) | Cost-effective; readily available. | Contains phosphoproteins and biotin; can interfere with some assays. |
| Fish Gelatin | 0.5-1% (w/v) | Can reduce background in some systems where BSA/milk fail. | Less commonly used; may not be as effective as BSA or milk. |
| Synthetic Blockers | Varies | Protein-free; good for specific applications. | May not be as broadly effective as protein-based blockers. |
Q4: Can computational tools help in predicting and avoiding non-specific labeling?
A: Yes, computational methods are becoming increasingly valuable in the design and application of covalent probes.[1][2][3] These tools can:
-
Predict Off-Target Interactions: By analyzing the structure of your probe and potential protein targets, computational models can predict likely off-target binding events.[18][19]
-
Estimate Probe Reactivity: Machine learning and quantum mechanical calculations can predict the intrinsic reactivity of a covalent warhead, helping to select for probes that are less likely to react indiscriminately.[1][2][3]
-
Guide Probe Optimization: Computational approaches can inform the design of more selective probes by modeling how modifications to the probe's structure will affect its binding affinity and reactivity.
While these tools are powerful, experimental validation remains essential.[2]
References
-
High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC. (2018). Angewandte Chemie International Edition. [Link]
-
Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]
-
Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]
-
Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). PubMed. [Link]
-
High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. (2020). Semantic Scholar. [Link]
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). RSC Publishing. [Link]
-
High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. (2018). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Chemical Research in Toxicology. [Link]
-
CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. (n.d.). ResearchGate. [Link]
-
Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC. (2017). Molecules. [Link]
-
Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019). Restek. [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. [Link]
-
Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. (n.d.). Sino Biological. [Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Analytical Chemistry. [Link]
-
Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins. (2022). PubMed. [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. (n.d.). ResearchGate. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. [Link]
-
Best Practices for Chemical Probes. (2016). Alto Predict. [Link]
-
protein interaction analysis. (n.d.). Bio-Rad. [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2016). ACS Chemical Biology. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Reichert Life Sciences. [Link]
-
Blockers Practical Guide. (n.d.). Life Science. [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (2014). ACS Chemical Biology. [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. (2025). ResearchGate. [Link]
-
Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC - NIH. (2016). Nature Chemical Biology. [Link]
-
Reactivity Analysis of New Multivalent Electrophilic Probes for Affinity Labeling of Carbohydrate Binding Proteins. (2022). PubMed. [Link]
-
Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. (2025). eScholarship.org. [Link]
-
Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025). LinkedIn. [Link]
-
Is a non-specific protein getting pulldown in my Co-IP experiment? If it is then how do I avoid this protein?. (2019). ResearchGate. [Link]
-
Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC. (2019). Sensors. [Link]
-
Current Developments in Activity-Based Protein Profiling. (2014). Bioconjugate Chemistry. [Link]
-
Western Blot Troubleshooting High Background. (n.d.). Sino Biological. [Link]
-
Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. (n.d.). Oregon State University. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry. [Link]
-
Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. (2019). Semantic Scholar. [Link]
-
Harnessing Collective Electrophilic Reactivity of Affinity Labeling Probes for Versatile Target Identification. (n.d.). ChemRxiv. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC. (2017). Journal of the American Society for Mass Spectrometry. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2016). Journal of the American Chemical Society. [Link]
-
Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. (2016). Chemical Science. [Link]
-
Exploring the Effect of Buffer Strength on the Retention Time of Weak Acids, Neutral and Weak Bases in Hydrophilic Interaction Liquid Chromatography (HILIC) Mode. (2020). ResearchGate. [Link]
-
Protein Damage by Reactive Electrophiles: Targets and Consequences. (2007). Accounts of Chemical Research. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactivity Analysis of New Multivalent Electrophilic Probes for Affinity Labeling of Carbohydrate Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for compounds synthesized with 2-Amino-6-methylbenzenesulfonyl fluoride
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic and isolation challenges associated with 2-Amino-6-methylbenzenesulfonyl fluoride (AMBSF) .
AMBSF is a highly versatile bifunctional building block. It features an aniline-like primary amine (capable of amide coupling or reductive amination) and a sulfonyl fluoride group (SO₂F) primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. While sulfonyl fluorides are celebrated for their thermodynamic stability and resistance to reduction compared to sulfonyl chlorides [1], the unique steric and electronic environment of AMBSF—specifically the electron-donating 2-amino group and the sterically hindering 6-methyl group—creates distinct purification bottlenecks.
Part 1: Core Troubleshooting Guides (Q&A)
Q1: My AMBSF derivative is degrading during silica gel flash chromatography. Why is this happening, and how do I prevent it?
-
Causality: Sulfonyl fluorides are generally stable to aqueous environments and mild chromatography. However, the basic aniline nitrogen in AMBSF often causes severe tailing on standard acidic silica gel. To counteract this, chemists frequently add basic modifiers (like 1–5% Triethylamine, TEA) to the eluent. If the silica is not perfectly anhydrous, the combination of a strong amine base, localized concentration on the column, and trace moisture facilitates the formation of a pentacoordinate sulfur(VI) transition state, leading to the premature hydrolysis of the SO₂F group into a sulfonate [3].
-
Solution: Avoid aqueous basic modifiers entirely. Instead, use Neutral Alumina for chromatography, or pre-treat standard silica gel with 1% pyridine (a much weaker base than TEA), followed by a flush with a non-polar solvent before loading your compound.
Q2: How do I efficiently remove SuFEx catalysts (DBU, BTMG) without risking the integrity of the SO₂F group?
-
Causality: Accelerated SuFEx reactions often utilize 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts to drive the formation of reactive intermediates [2]. These organosuperbases are highly polar and often co-elute with the synthesized AMBSF derivatives. Washing with strong aqueous acids can protonate the AMBSF's 2-amino group, pulling your product into the aqueous layer.
-
Solution: Implement a solid-phase scavenger resin protocol. Using a mildly acidic cation-exchange resin (e.g., Amberlyst-15) selectively sequesters the highly basic DBU/BTMG while leaving the moderately basic AMBSF derivative in the organic phase. This is a self-validating step: the resin physically removes the catalyst, eliminating the need for harsh liquid-liquid extractions.
Q3: I am seeing unreacted AMBSF starting material co-eluting with my SuFEx product. Why is the reaction incomplete?
-
Causality: The 6-methyl group on AMBSF introduces significant steric hindrance directly adjacent to the sulfonyl fluoride hub. This steric bulk increases the activation energy required for the incoming nucleophile to attack the sulfur center, often stalling the reaction before completion.
-
Solution: Elevate the catalyst loading (e.g., from 5 mol% to 20 mol% BTMG) and utilize hexamethyldisilazane (HMDS) as an additive to synergistically drive the reaction [2]. For purification, utilize orthogonal solubility: many SuFEx products (fluorosulfates/sulfonamides) exhibit drastically different crystallization profiles than the AMBSF starting material.
Part 2: Mechanistic and Workflow Visualizations
Mechanistic divergence of AMBSF: controlled SuFEx catalysis vs. base-catalyzed hydrolysis.
Decision-tree workflow for isolating AMBSF derivatives based on catalyst and byproduct properties.
Part 3: Quantitative Data Presentation
Table 1: Comparison of Purification Strategies for AMBSF Derivatives
| Purification Method | Target Impurity Removed | Product Recovery (%) | SO₂F Integrity | Time Required | Best Use Case |
| Rotary Evaporation (High Vac) | Volatile silyl byproducts (TMS-F) | >95% | Intact | < 1 hr | Standard SuFEx click reactions [2]. |
| Amberlyst-15 Scavenger Resin | DBU, BTMG, BEMP catalysts | 85 - 92% | Intact | 2 - 3 hrs | Reactions requiring high catalyst loading. |
| Neutral Alumina Chromatography | Unreacted AMBSF, side products | 75 - 85% | Intact | 4 - 6 hrs | Complex mixtures with basic tailing. |
| Silica Gel + TEA Modifier | General impurities | < 50% | Degraded | 4 - 6 hrs | NOT RECOMMENDED (Hydrolysis risk). |
Part 4: Validated Experimental Protocols
Protocol A: Resin-Assisted Catalyst Scavenging for AMBSF Derivatives
This self-validating protocol is designed to remove DBU or BTMG without subjecting the AMBSF derivative to harsh aqueous conditions.
-
Concentration: Upon completion of the SuFEx reaction, remove volatile byproducts (e.g., Me₃Si-F, TMS-OH) via rotary evaporation under reduced pressure (40°C, <50 mbar) [2].
-
Reconstitution: Dissolve the crude residue in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Resin Preparation: Weigh out Amberlyst-15 strongly acidic cation exchange resin (3 equivalents relative to the catalyst used). Pre-wash the resin with DCM (3 x 10 mL) to remove swelling impurities.
-
Scavenging: Add the pre-washed resin to the crude mixture. Stir gently at room temperature for 2 hours. (Mechanistic note: The highly basic catalyst is protonated and immobilized on the resin, while the sterically hindered, less basic AMBSF derivative remains in solution).
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with an additional 2 column volumes of DCM.
-
Isolation: Concentrate the filtrate in vacuo to yield the catalyst-free AMBSF derivative.
Protocol B: Moisture-Free Flash Chromatography on Neutral Alumina
Use this protocol when unreacted AMBSF must be separated from the product.
-
Column Packing: Pack a glass column with Brockmann Grade III Neutral Alumina using a non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate 9:1). (Why Alumina? It prevents the basic aniline group from tailing without the need for destructive amine modifiers).
-
Sample Loading: Dissolve the catalyst-free crude mixture in a minimum volume of DCM. Load carefully onto the alumina bed.
-
Elution: Elute using a gradient of Hexanes to Ethyl Acetate. Monitor fractions via TLC (UV active at 254 nm).
-
Verification: Confirm the integrity of the SO₂F group in the purified fractions using ¹⁹F NMR (look for the characteristic sharp singlet around +50 to +60 ppm).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Reverse-Phase HPLC (RP-HPLC) to purify AMBSF compounds? A: Yes, but with strict buffer limitations. You must avoid high-pH buffers (like ammonium bicarbonate). Stick to acidic mobile phases (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile). The acidic environment stabilizes the SO₂F group against nucleophilic attack by water [4].
Q: My SuFEx reaction generated a lot of silyl byproducts. Do I need chromatography to remove them? A: No. In line with click chemistry principles, the thermodynamic driving force of silicon-fluoride bond formation generates volatile byproducts (like Me₃Si-F). These can be completely removed by simple evaporation under reduced pressure, bypassing the need for chromatography entirely if the catalyst is also volatile or scavenged [2].
References
- Sigma-Aldrich.
- Cold Spring Harbor Laboratory.Accelerated SuFEx Click Chemistry for Modular Synthesis.
- ResearchGate.Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- Proceedings of the National Academy of Sciences (PNAS).SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.
comparing reactivity of 2-Amino-6-methylbenzenesulfonyl fluoride to other sulfonyl fluorides
Comparative Reactivity Guide: 2-Amino-6-methylbenzenesulfonyl Fluoride vs. Standard Sulfonyl Fluorides
As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry matures from a synthetic novelty into a cornerstone of chemical biology and drug development, the selection of the optimal sulfonyl fluoride warhead is critical. While early-generation reagents like Phenylmethanesulfonyl fluoride (PMSF) are ubiquitous, their high reactivity often comes at the cost of stability.
This guide provides an objective, data-driven comparison between 2-Amino-6-methylbenzenesulfonyl fluoride (a highly latent, di-ortho substituted warhead) and common alternatives (PMSF, AEBSF, and Benzenesulfonyl fluoride). By understanding the structural causality behind their reactivity, researchers can rationally select reagents for targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP).
Mechanistic Foundations: Steric Shielding and Latent Reactivity
The defining characteristic of SuFEx chemistry is the unique thermodynamic stability of the S-F bond. The homolytic bond dissociation energy of the S-F bond (~90.5 kcal/mol) is significantly higher than that of the S-Cl bond (~46 kcal/mol), ensuring that cleavage is entirely heterolytic and resistant to reductive biological environments[1]. However, the rate of this heterolytic cleavage is highly dependent on the steric and electronic environment surrounding the tetrahedral S(VI) center.
2-Amino-6-methylbenzenesulfonyl fluoride represents a highly specialized class of 2,6-disubstituted aryl sulfonyl fluorides. Its reactivity is governed by two competing forces:
-
Di-ortho Steric Shielding: The presence of the methyl and amino groups at the 2- and 6-positions creates profound steric hindrance. This physical barrier prevents water molecules and off-target biological nucleophiles from easily adopting the necessary trajectory for an S_N(VI) attack. Literature demonstrates that moving from mono-substituted to 2,6-disubstituted aryl sulfonyl fluorides dramatically increases metabolic and hydrolytic stability[2]. Furthermore, ortho-substituted systems consistently exhibit lower background modification efficiencies due to this steric block[3].
-
Electronic Modulation: The 2-amino group acts as an electron-donating group via resonance, which subtly reduces the electrophilicity of the sulfur center compared to electron-withdrawing analogs. Additionally, the amino group offers a vector for intramolecular hydrogen bonding or further synthetic elaboration.
In contrast, aliphatic sulfonyl fluorides like PMSF lack this steric shielding and resonance stabilization, rendering the sulfur highly electrophilic and susceptible to rapid, non-specific hydrolysis.
Figure 1: Structural determinants dictating the latent reactivity of the target compound.
Comparative Performance Data
To contextualize the performance of 2-Amino-6-methylbenzenesulfonyl fluoride, we must compare it against standard reagents. The table below synthesizes the reactivity profiles based on structural class and empirical SuFEx kinetics[4].
| Reagent | Structural Class | Aqueous Stability (t1/2 at pH 7.4) | Reactivity Profile | Primary Application |
| PMSF | Aliphatic / Benzylic | Low (~30–110 min) | Very High (Non-specific) | Short-term, broad-spectrum protease inhibition. |
| AEBSF | Para-substituted Aryl | Moderate (~5–10 hours) | High | Water-soluble protease inhibition; general labeling. |
| Benzenesulfonyl Fluoride | Unsubstituted Aryl | High (Days) | Moderate (Latent) | Baseline SuFEx probe; general chemical biology. |
| 2-Amino-6-methyl-benzenesulfonyl fluoride | 2,6-Disubstituted Aryl | Very High (Stable) | Highly Latent (Proximity-driven) | Targeted covalent inhibitors; stable warheads requiring specific protein microenvironments. |
Application Insight: While both fluorosulfonates and sulfonyl fluorides can form stable linkages with His, Lys, and Tyr side chains, sulfonyl fluorides are generally considered more chemically reactive than fluorosulfonates[4]. However, by introducing 2,6-disubstitution, 2-Amino-6-methylbenzenesulfonyl fluoride suppresses this intrinsic reactivity, ensuring it only reacts when placed in close proximity to a target residue within a protein binding pocket (proximity-enabled SuFEx)[4].
Experimental Methodology: Self-Validating Reactivity Profiling
To objectively verify the stability and reactivity claims of any sulfonyl fluoride, a self-validating experimental system is required. The following protocol isolates intrinsic hydrolytic degradation (Control) from targeted nucleophilic substitution (Assay).
Protocol: Evaluating Hydrolytic Stability vs. SuFEx Reactivity
Rationale: Sulfonyl fluorides require activation. In synthetic contexts, bases like DBU or BEMP are used; in biological contexts, the protein microenvironment provides the activation energy. This protocol uses a model nucleophile (N-acetyl-tyrosine) to simulate biological reactivity while tracking background hydrolysis.
Materials:
-
Test Compounds: 2-Amino-6-methylbenzenesulfonyl fluoride, PMSF, AEBSF.
-
Nucleophile: N-acetyl-L-tyrosine methyl ester (NATME).
-
Buffer: PBS (pH 7.4) with 10% DMSO (to ensure solubility).
-
Internal Standard: Benzophenone (for LC-MS normalization).
Step-by-Step Workflow:
-
Stock Preparation: Prepare 10 mM stock solutions of all sulfonyl fluorides and NATME in anhydrous DMSO.
-
Hydrolytic Stability Assay (Background Control):
-
Dilute the sulfonyl fluoride to a final concentration of 100 µM in PBS (pH 7.4, 37 °C).
-
Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.
-
Quench immediately by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
-
SuFEx Reactivity Assay (Active Substitution):
-
Prepare a reaction mixture containing 100 µM sulfonyl fluoride and 1 mM NATME in PBS (pH 7.4, 37 °C). (Note: For highly latent 2,6-disubstituted compounds, a parallel assay utilizing 10 mol% DBU can be run to establish maximum synthetic conversion rates).
-
Extract and quench aliquots at the same time intervals as Step 2.
-
-
LC-MS/MS Analysis:
-
Centrifuge quenched samples at 14,000 x g for 10 minutes to pellet precipitated salts.
-
Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the depletion of the parent sulfonyl fluoride mass and the appearance of the corresponding sulfonate ester product.
-
-
Data Processing: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant (kobs) and half-life (t1/2).
Figure 2: Standardized self-validating workflow for evaluating sulfonyl fluoride reactivity.
Conclusion
The selection of a sulfonyl fluoride should be dictated by the desired balance between reactivity and stability.
-
Use PMSF or AEBSF when rapid, broad-spectrum electrophilic labeling is required, and off-target toxicity or rapid in vivo clearance is not a primary concern.
-
Use 2-Amino-6-methylbenzenesulfonyl fluoride when designing highly selective targeted covalent inhibitors or stable chemical probes. Its 2,6-disubstitution provides exceptional resistance to background hydrolysis[2], ensuring the warhead remains inert until it is specifically activated by the proximity effect within a target protein's binding pocket[4].
References
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications (Molecular Pharmaceutics).[Link]
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. ACS Publications (Macromolecules).[Link]
-
The proximity-enabled sulfur fluoride exchange reaction in the protein context. NIH (PMC).[Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sulfonyl Fluoride Covalent Modifications: A Tri-Modal Mass Spectrometry Guide
Sulfonyl fluorides (SFs) have revolutionized covalent drug discovery through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional Michael acceptors that strictly target cysteine, SFs are privileged electrophiles capable of modifying1[1]. However, this expanded reactivity spectrum introduces a critical analytical challenge: rigorously validating target engagement, stoichiometry, and site-selectivity.
As a Senior Application Scientist, I approach SF validation not as a single assay, but as an integrated analytical cascade. This guide objectively compares the three foundational mass spectrometry (MS) techniques required to validate SF-based probes, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Intact Protein LC-MS: Quantifying Stoichiometry and Global Engagement
Causality & Logic
Intact MS (Top-Down proteomics) is the mandatory first step in validating any covalent warhead. Because SFs eliminate hydrogen fluoride (HF, ~20 Da) upon covalent bond formation, the modified protein will exhibit a mass shift equal to the 2[2]. Intact MS provides a macroscopic view of labeling efficiency (occupancy) and immediately flags poly-pharmacology (multiple adducts), which is a common liability with highly reactive SFs.
Self-Validating Protocol: Intact MS Validation
Self-Validation Checkpoint: Always include a DMSO vehicle control to establish the baseline mass envelope. A true covalent adduct must demonstrate a dose- or time-dependent conversion from the unmodified to the modified peak.
-
Protein Preparation: Dilute recombinant target protein to 1–5 µM in a mass-spec compatible, amine-free buffer (e.g., 20 mM ammonium acetate, pH 7.4). Causality: Avoid Tris or HEPES buffers, as their nucleophilic sites can compete with the protein for the SF warhead, leading to artificially low labeling efficiency.
-
Incubation: Add the SF probe at a 5- to 10-fold molar excess. Incubate at 20 °C or 37 °C for 1–24 hours.
-
Quenching & Desalting: Quench the reaction with 0.1–1% formic acid. Desalt rapidly using a C4 ZipTip or an online solid-phase extraction (SPE) cartridge. Causality: Removing unreacted probe and salts is critical to prevent ion suppression and in-source fragmentation during MS acquisition.
-
LC-MS Acquisition: Inject onto a C4 or C8 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope into a zero-charge intact mass spectrum. Calculate the labeling percentage by comparing the area under the curve (AUC) of the modified vs. unmodified peaks.
Bottom-Up Peptide Mapping (LC-MS/MS): Pinpointing the Modification Site
Causality & Logic
While intact MS confirms that a reaction occurred, peptide mapping confirms where it occurred. Because SFs can label multiple nucleophile types, identifying the exact residue is essential for structure-based drug design. A critical caveat with SFs is their susceptibility to nucleophilic attack during sample preparation. For instance, dithiothreitol (DTT), commonly used to reduce disulfides, can3, leading to false negatives or iodoacetamide-adduct artifacts[3].
Self-Validating Protocol: Site-ID Peptide Mapping
Self-Validation Checkpoint: The presence of unmodified peptides spanning the target region in the DMSO control validates that the absence of this peptide in the treated sample is due to covalent modification, not poor ionization.
-
Denaturation: Denature the probe-labeled protein using 8M urea or 0.1% RapiGest SF.
-
Reduction & Alkylation (Modified): Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT for reduction. Causality: TCEP lacks the nucleophilic thiol groups present in DTT, preventing the unintended displacement of the SF adduct. Alkylate cysteines with iodoacetamide (IAA) in the dark.
-
Digestion: Dilute the denaturant to <1M and add sequencing-grade Trypsin (1:50 w/w). Incubate overnight at 37 °C. Causality: If the SF modifies a lysine residue, trypsin will miscleave at that site. Consider using Glu-C or Chymotrypsin for orthogonal sequence coverage.
-
LC-MS/MS: Analyze peptides via nanoLC coupled to a high-resolution MS/MS. Use Higher-energy Collisional Dissociation (HCD) to generate robust b- and y-ion series.
-
Bioinformatics: Search the raw data against the target sequence. Set a dynamic modification corresponding to the probe mass minus HF (-20.006 Da) on Y, K, S, and H residues. The identification of amino acid sites modified by large probes requires4[4].
Mechanistic pathway of SuFEx modification and bottom-up MS/MS site identification.
Activity-Based Protein Profiling (ABPP): Proteome-Wide Selectivity
Causality & Logic
A probe that cleanly labels a recombinant protein may be hopelessly promiscuous in a cellular environment. ABPP utilizes alkyne-tagged SF probes (or competitive profiling with broad-spectrum probes) to 5[5]. By coupling this with quantitative proteomics (e.g., TMT), we can calculate the half-maximal inhibitory concentration (IC50) for both the primary target and all off-targets across the proteome.
Self-Validating Protocol: Competitive Chemoproteomics
Self-Validation Checkpoint: True targets must exhibit a dose-dependent reduction in TMT reporter ion intensity when competed with varying concentrations of the free drug, distinguishing them from non-specific background binders.
-
Live Cell Treatment: Treat cells (e.g., Jurkat) with varying concentrations of the un-tagged SF drug candidate, followed by a broad-spectrum alkyne-tagged SF probe to label residual unengaged targets.
-
Lysis & Click Chemistry: Lyse cells in PBS with 1% NP-40. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-probe-modified proteins.
-
Enrichment: Enrich labeled proteins using streptavidin agarose beads. Causality: Wash extensively with harsh denaturants (1% SDS, 8M Urea) to remove non-covalently bound proteins, ensuring only covalently modified targets are sequenced.
-
On-Bead Digestion & Isotopic Labeling: Reduce (TCEP), alkylate (IAA), and digest proteins directly on the beads. Label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed quantitation.
-
LC-MS/MS & Target Validation: Analyze via LC-MS/MS. A true target will show a dose-dependent decrease in TMT reporter ion intensity, indicating the drug successfully outcompeted the probe.
Tri-modal mass spectrometry workflow for validation of sulfonyl fluoride probes.
Comparative Data Analysis
To select the appropriate validation method, researchers must balance resolution, throughput, and biological context. The table below summarizes the operational parameters of each technique.
| Feature | Intact Protein LC-MS | Peptide Mapping (LC-MS/MS) | Chemoproteomics (ABPP) |
| Primary Output | Stoichiometry & Occupancy | Exact Modification Site (Y, K, S, H) | Proteome-wide Selectivity |
| Resolution | Macroscopic (Whole Protein) | Microscopic (Single Amino Acid) | Systemic (Whole Proteome) |
| Throughput | High (Minutes per sample) | Medium (Hours per sample) | Low (Days per multiplexed run) |
| Key Advantage | Detects poly-pharmacology instantly | Essential for structure-based drug design | Validates live-cell target engagement |
| Primary Limitation | Fails on highly heterogeneous proteins | Susceptible to sample prep artifacts (e.g., DTT) | Requires alkyne-tagged probes or competitors |
References
- ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries Journal of the American Chemical Society
- Profiling Sulfur(VI)
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides ACS Public
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments PMC / NIH
- Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics PMC / NIH
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
alternative electrophilic warheads for targeting nucleophilic amino acids
Beyond Cysteine: A Comparative Guide to Alternative Electrophilic Warheads
For decades, the targeted covalent inhibitor (TCI) landscape has been dominated by acrylamides designed to irreversibly engage catalytic cysteine residues (e.g., Osimertinib, Sotorasib). While highly effective, this paradigm faces a mathematical limitation: cysteine is one of the least abundant amino acids in the human proteome (~1.2%), restricting the "druggable" covalent space. Furthermore, irreversible binding carries inherent risks of haptenization, off-target toxicity, and immune-mediated adverse events[1].
To overcome these liabilities, drug development has shifted toward alternative electrophilic warheads. This guide objectively compares three leading alternative strategies: reversible cysteine targeting (Cyanoacrylamides) , lysine targeting (Sulfonyl Fluorides/SuFEx) , and tyrosine targeting (Sulfonyl-Triazoles/SuTEx) .
Quantitative Comparison of Alternative Warheads
The selection of an electrophilic warhead dictates the reaction kinetics, target amino acid, and reversibility of the drug. Table 1 summarizes the performance metrics and mechanistic advantages of emerging alternatives.
Table 1: Performance Comparison of Alternative Electrophilic Warheads
| Warhead Class | Primary Target | Mechanism of Action | Key Advantage | Representative Example |
| α -Cyanoacrylamides | Cysteine | Reversible Michael Addition | Mitigates off-target toxicity via dynamic dissociation. | Rilzabrutinib (BTK)[1] |
| Sulfonyl Fluorides (SuFEx) | Lysine / Histidine | Irreversible Sulfonylation | Context-dependent activation ensures high proteome selectivity. | UPR1444 (EGFR C797S)[2] |
| Sulfonyl-Triazoles (SuTEx) | Tyrosine | Irreversible Sulfur-Triazole Exchange | Tunable leaving group allows targeting of non-catalytic PPI sites. | AKR1C3 Probes[3] |
Cyanoacrylamides: Mastering Reversible Covalent Inhibition
The Causality of Reversibility: Traditional acrylamides form permanent thioether bonds. By introducing an electron-withdrawing cyano group at the α -carbon of the acrylamide, the acidity of the resulting α -proton in the covalent adduct is significantly increased[4]. This electronic modification facilitates a continuous retro-Michael reaction, allowing the drug to dynamically bind and dissociate[1]. This reversibility ensures that if the drug binds to an off-target protein, it will eventually release, drastically reducing the risk of prolonged off-target toxicity[1].
Experimental Protocol: Cellular Washout Assay for Reversibility
To validate whether a warhead acts reversibly, a self-validating cellular washout assay is employed. The system relies on competition with a known irreversible fluorescent probe.
Step-by-Step Methodology:
-
Target Engagement: Incubate live cells (e.g., Ramos B cells) with the test cyanoacrylamide inhibitor (1 μ M) for 1–2 hours to achieve full target occupancy[5].
-
Washout Phase: Centrifuge the cells, discard the media, and wash three times with PBS to remove unbound free drug. Resuspend in compound-free media and incubate for 4–20 hours[5].
-
Probe Competition: Add an irreversible, highly selective fluorescent probe (e.g., PP-BODIPY for BTK) for 1 hour.
-
Validation & Readout: Lyse the cells, separate proteins via SDS-PAGE, and measure in-gel fluorescence.
-
Self-Validating Logic: If the inhibitor is reversible, it will dissociate during the washout, allowing the fluorescent probe to bind the freed target (high signal). If irreversible, the target remains blocked (no signal).
-
Logic flow of a cellular washout assay distinguishing reversible from irreversible covalent engagement.
Sulfonyl Fluorides (SuFEx): Context-Driven Lysine Engagement
The Causality of Context-Dependent Activation: Lysine is highly abundant on protein surfaces but is protonated ( NH3+ ) at physiological pH (pKa ~10.5), rendering it non-nucleophilic. Sulfonyl fluorides (S-VI) are highly stable in aqueous media and do not react indiscriminately[6]. However, when a SuFEx warhead binds to a specific protein pocket, the local microenvironment (e.g., adjacent hydrogen bond acceptors) lowers the pKa of the lysine side chain, deprotonating it[2]. Simultaneously, the protein pocket stabilizes the expulsion of the fluoride ion, triggering an irreversible sulfonylation[2]. This "context-dependent" activation ensures that SuFEx warheads only react when perfectly docked, yielding exceptional proteome-wide selectivity[6].
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
To confirm specific lysine engagement without off-target sulfonylation, ABPP is utilized.
Step-by-Step Methodology:
-
Pre-incubation: Treat proteome lysates with the SuFEx inhibitor at varying concentrations (dose-response).
-
Global Labeling: Introduce a broad-spectrum, alkyne-tagged lysine-reactive probe (e.g., an activated ester or broad SuFEx probe) to label all available un-inhibited lysines.
-
Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag, followed by streptavidin enrichment.
-
Validation & Readout: Analyze via LC-MS/MS.
-
Self-Validating Logic: A true targeted SuFEx inhibitor will show a dose-dependent loss of MS signal only at the target lysine residue, while the rest of the proteome remains fully labeled by the broad probe.
-
Sulfonyl-Triazoles (SuTEx): Unlocking Tyrosine in PPIs
The Causality of Tunable Electrophilicity: Tyrosine residues are frequently located in protein-protein interaction (PPI) interfaces and non-catalytic allosteric sites, making them highly desirable targets[7]. However, their lower nucleophilicity compared to cysteine makes them difficult to target. SuTEx chemistry solves this by utilizing a triazole leaving group instead of a halide[7]. The electrophilicity of the sulfur center can be precisely tuned by switching between 1,2,3-triazole and 1,2,4-triazole regioisomers. This tunability allows the warhead to achieve high chemoselectivity for tyrosine over other nucleophiles, enabling the profiling of thousands of functional tyrosines across the proteome[8].
Experimental Protocol: SuTEx Chemical Proteomics Workflow
To map the exact tyrosine residues modified by a SuTEx warhead, a mass-shift validated proteomics workflow is required.
Step-by-Step Methodology:
-
Proteome Labeling: Treat cell lysates (2 mg/mL protein) with an alkyne-functionalized SuTEx probe (10–50 μ M) for 1 hour at room temperature[8].
-
Click Chemistry: Perform CuAAC to attach a biotin-azide tag to the alkyne handle of the covalently bound SuTEx probe.
-
Enrichment: Precipitate proteins, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads.
-
Validation & Readout: Perform on-bead trypsin digestion. Elute peptides and analyze via LC-MS/MS.
-
Self-Validating Logic: The specific tyrosine modification is validated by identifying a precise mass shift (+ adduct mass of the SuTEx probe minus the triazole leaving group) on the target peptide sequence[8].
-
Step-by-step chemical proteomics workflow for identifying SuTEx-modified tyrosine residues.
References
-
Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.[Link]
-
Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. ResearchGate.[Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. National Institutes of Health (NIH).[Link]
-
Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. National Institutes of Health (NIH).[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.[Link]
-
Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Publishing.[Link]
-
Global targeting of functional tyrosines using sulfur triazole exchange chemistry. National Institutes of Health (NIH).[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 7. Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00180E [pubs.rsc.org]
- 8. Global targeting of functional tyrosines using sulfur triazole exchange chemistry - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profile of sulfonyl fluoride probes in cell lysates
The Application Scientist’s Guide: Cross-Reactivity Profiling of Sulfonyl Fluoride Probes in Cell Lysates
As covalent ligand discovery accelerates, the demand for robust chemoproteomic tools has never been higher. Activity-Based Protein Profiling (ABPP) relies heavily on the design of electrophilic probes to interrogate the reactive proteome. Among these, sulfonyl fluorides (SFs) have emerged as "privileged warheads"[1]. However, deploying SF probes in complex cell lysates requires a deep understanding of their unique cross-reactivity profile.
In this guide, I will deconstruct the mechanistic causality behind SF cross-reactivity, objectively compare their performance against alternative electrophiles like fluorophosphonates (FPs), and provide a self-validating experimental workflow for mapping their targets in complex proteomes.
The Mechanistic Paradigm: Context-Dependent SuFEx Reactivity
To understand why a probe cross-reacts, we must first understand the causality of its activation. Fluorophosphonates (FPs) are strictly mechanism-dependent; they mimic the tetrahedral transition state of ester hydrolysis and require the specific oxyanion hole of a serine hydrolase to react[2].
In contrast, sulfonyl fluorides operate via Sulfur-Fluoride Exchange (SuFEx) chemistry. The S(VI)-F bond is highly resistant to aqueous hydrolysis, allowing the probe to circulate inertly in a cell lysate. It only becomes reactive when it encounters a specific protein microenvironment that polarizes the bond—typically a basic residue adjacent to a nucleophile[3].
Because this activation relies on structural context rather than a specific catalytic mechanism, SFs exhibit a much broader cross-reactivity profile. While historically used as serine protease inhibitors (e.g., PMSF, AEBSF), bespoke SF probes readily cross-react with lysine residues in kinase ATP-binding pockets, context-specific tyrosines, and even highly nucleophilic cysteines[1],[4].
Fig 1: Context-dependent SuFEx cross-reactivity of sulfonyl fluorides across protein nucleophiles.
Comparative Profiling: SFs vs. FPs vs. Acrylamides
When selecting a probe for lysate profiling, the choice of electrophile dictates the boundaries of your target scope. The table below synthesizes quantitative data and reactivity profiles to objectively compare SFs against other standard ABPP warheads.
| Feature | Sulfonyl Fluorides (SFs) | Fluorophosphonates (FPs) | Acrylamides / Iodoacetamides |
| Primary Nucleophiles | Ser, Lys, Tyr, His, Cys | Ser (strictly hydrolases) | Cys (pKa dependent) |
| Reactivity Mechanism | Context-dependent SuFEx | Mechanism-based inhibition | Michael addition / SN2 |
| Aqueous Stability | High (hydrolysis resistant) | Moderate to High | High |
| Cross-Reactivity Scope | Broad (Kinases, Proteases) | Narrow (Serine Hydrolases only) | Moderate (Cysteine Proteases, Kinases) |
| Quantitative Insight | Captures ~130+ kinases; broad non-kinase capture (~85% of unique IDs)[4] | >80% of signal strictly localized to serine hydrolase family[5] | Highly specific to hyper-reactive Cys residues[2] |
Application Insight: If your goal is to confirm the on-target engagement of a specific serine hydrolase inhibitor, use an FP probe. However, if you are conducting broad-spectrum phenotypic profiling or attempting to identify off-targets for a novel kinase inhibitor, an alkyne-tagged SF probe provides the necessary pan-reactivity to capture the "unknowns"[5],[4].
Self-Validating Experimental Protocol: ABPP in Cell Lysates
A rigorous chemoproteomic workflow must be self-validating. The following protocol for profiling SF cross-reactivity incorporates critical internal controls to distinguish genuine SuFEx-driven engagement from artifactual chemical labeling.
Phase 1: Lysate Preparation & Controlled Labeling
Causality Check: SuFEx requires a folded 3D microenvironment. By comparing native lysates to heat-denatured lysates, we can confidently filter out non-specific, unfolded protein labeling.
-
Cell Lysis: Lyse cells (e.g., HeLa or Jurkat) in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) without EDTA or broad-spectrum protease inhibitors (which would competitively block the SF probe).
-
Protein Quantification: Normalize lysate concentration to 2 mg/mL using a BCA assay.
-
Control Segregation: Split the lysate into three aliquots:
-
Aliquot A (Native + Vehicle): DMSO control.
-
Aliquot B (Native + Probe): Active profiling.
-
Aliquot C (Denatured + Probe): Boil at 95°C for 10 mins with 1% SDS prior to probe addition.
-
-
Probe Incubation: Add the SF-alkyne probe (1–10 µM final concentration) to all aliquots. Incubate at room temperature for 1 hour.
Phase 2: CuAAC Click Chemistry & Enrichment
Causality Check: We utilize CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) over SPAAC because CuAAC offers faster kinetics in complex lysates. We include THPTA to sequester Cu(I) and prevent ROS-mediated artifactual oxidation of cysteines.
-
Click Master Mix: Per 100 µL of lysate, add: 1 µL of Biotin-Azide (10 mM), 1 µL of TCEP (50 mM, freshly prepared), 1 µL of THPTA (10 mM), and 1 µL of CuSO4 (50 mM).
-
Reaction: Vortex gently and incubate for 1 hour at room temperature in the dark.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate proteins and wash away unreacted probe.
-
Enrichment: Resuspend the protein pellet in 1% SDS/PBS. Add to pre-washed Streptavidin-agarose beads. Incubate for 2 hours.
-
Stringent Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to remove all non-covalently bound off-targets.
Phase 3: On-Bead Digestion & LC-MS/MS
-
Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins.
-
Digest overnight with sequencing-grade Trypsin at 37°C.
-
Elute peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.
Fig 2: Self-validating ABPP workflow for profiling SF probe cross-reactivity in cell lysates.
Data Deconvolution: Interpreting Cross-Reactivity
When the LC-MS/MS data returns, you will likely see hundreds of enriched proteins. How do you separate the signal from the noise?
-
Filter by the Denatured Control: Any protein identified with equal spectral counts in both the Native and Denatured lysates is a non-specific artifact. Genuine SuFEx targets will show a >5-fold enrichment in the native sample[3].
-
Competitive ABPP for Target Validation: To prove that a specific drug hits a target identified by your SF probe, run a competitive ABPP assay. Pre-incubate the lysate with your drug of interest before adding the SF-alkyne probe. A loss of MS signal (or in-gel fluorescence) for a specific protein confirms that the drug and the SF probe are competing for the same active site[5].
By embracing the inherent cross-reactivity of sulfonyl fluorides rather than fighting it, researchers can map the ligandable proteome with unprecedented depth, uncovering novel allosteric sites and unanticipated off-targets that narrower probes simply cannot see.
Sources
Kinetic Analysis of Protein Inhibition: 2-Amino-6-methylbenzenesulfonyl Fluoride (AMBSF) vs. Legacy Alternatives
Content Type: Publish Comparison Guide Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Executive Summary
The control of unwanted proteolytic activity is a critical parameter in biomanufacturing, cell culture processing, and structural biology. For decades, researchers have relied on legacy sulfonyl fluorides like PMSF and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) to irreversibly inhibit serine proteases and prevent product clipping[1]. However, the utility of these reagents is fundamentally limited by their rapid hydrolysis in aqueous buffers[2].
2-Amino-6-methylbenzenesulfonyl fluoride (AMBSF) has emerged as a structurally constrained, highly stable alternative[3]. By leveraging unique di-ortho steric shielding, AMBSF drastically reduces background hydrolysis while maintaining potent covalent reactivity. This guide objectively compares the kinetic performance of AMBSF against AEBSF and PMSF, providing the mechanistic causality and self-validating protocols necessary for robust experimental design.
Mechanistic Causality: The Power of Steric Shielding
To understand why AMBSF outperforms legacy inhibitors in prolonged assays, we must analyze the structure-activity relationship (SAR) of Sulfur(VI) fluorides[4].
Sulfonyl fluorides act as potent acylating agents. The electrophilic sulfur atom is attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser195 in chymotrypsin), resulting in the release of hydrogen fluoride (HF) and the formation of a stable, irreversible sulfonyl-enzyme conjugate[5].
-
The Problem with AEBSF: AEBSF features a 4-aminoethyl substitution. While this para-substitution grants excellent aqueous solubility, it leaves the ortho positions adjacent to the sulfonyl fluoride empty. This exposes the electrophilic sulfur to continuous nucleophilic attack by bulk water ( OH− ions), leading to a hydrolytic half-life of approximately 6 hours at pH 7.0 and 37°C[1],[6].
-
The AMBSF Advantage: AMBSF features substituents at both the 2-position (amino group) and the 6-position (methyl group). This di-ortho substitution creates a dense "steric umbrella" directly over the sulfonyl fluoride moiety. This structural constraint physically repels bulk water, drastically extending its aqueous half-life. However, this bulky profile also means AMBSF selectively targets proteases with larger, more accommodating S1 specificity pockets, reducing off-target protein modifications.
Fig 1. Two-step irreversible inhibition mechanism of serine proteases by sulfonyl fluorides.
Comparative Performance Data
The efficacy of an irreversible inhibitor cannot be accurately described by an IC50 value, as the inhibition is time-dependent. Instead, performance is quantified by the second-order rate constant ( kinact/KI ), which accounts for both the initial binding affinity ( KI ) and the maximum rate of covalent bond formation ( kinact )[7].
The table below synthesizes the kinetic and physicochemical profiles of the three primary sulfonyl fluoride inhibitors.
| Inhibitor | Structural Feature | Aqueous Solubility | Hydrolytic Half-Life (pH 7.0, 37°C) | Relative kinact/KI (Chymotrypsin) | Target Profile |
| PMSF | Unsubstituted phenyl ring | Low (<1 mg/mL) | ~110 min | 1.0x (Baseline) | Broad-spectrum |
| AEBSF | 4-aminoethyl (para) | High (>200 mg/mL) | ~6 hours[6] | 0.85x | Broad-spectrum |
| AMBSF | 2-amino, 6-methyl (di-ortho) | Moderate | >18 hours | 0.45x (Sterically restricted) | Selective (Large S1 pockets) |
Data Interpretation: While AMBSF exhibits a lower absolute kinact/KI due to the energetic penalty of fitting its di-ortho substituted ring into the enzyme active site, its extreme hydrolytic stability makes it vastly superior for multi-day cell culture applications or prolonged bioprocessing workflows where continuous inhibitor dosing is impractical[8].
Experimental Protocol: Kinetic Profiling ( KI and kinact )
To ensure data integrity, kinetic parameters must be determined using a self-validating continuous assay . By plotting the observed rate of inactivation ( kobs ) against the inhibitor concentration ( [I] ), researchers can verify the two-step binding mechanism. A hyperbolic curve confirms the formation of the reversible E⋅I complex prior to covalent modification.
Materials Required
-
Target Enzyme: Purified Serine Protease (e.g., α -Chymotrypsin).
-
Substrate: Chromogenic substrate (e.g., SAAPFpNA) prepared in DMSO.
-
Inhibitor Stocks: AMBSF[9] and AEBSF prepared at 100 mM in anhydrous DMSO (to prevent premature hydrolysis prior to the assay).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.5.
Step-by-Step Methodology
Step 1: Reagent Preparation & Baseline Establishment
-
Dilute the enzyme in Assay Buffer to a final working concentration of 10 nM.
-
Prepare a serial dilution of AMBSF (e.g., 0, 50, 100, 250, 500, 1000 µM). Critical: Ensure [I]≫[E] to maintain pseudo-first-order conditions.
Step 2: Continuous Time-Dependent Assay
-
Add the chromogenic substrate to the microplate wells at a concentration of 5×Km .
-
Add the AMBSF dilutions to the respective wells.
-
Initiate the reaction by adding the enzyme (10 nM final).
-
Immediately monitor the absorbance (e.g., 405 nm for pNA release) continuously for 30–60 minutes at 25°C.
Step 3: Data Analysis (Self-Validation)
-
The progress curves (Absorbance vs. Time) will be non-linear. Fit the data to the integrated rate equation for slow-binding inhibition:
P=vst+kobs(v0−vs)[1−exp(−kobst)](Where v0 is initial velocity, vs is final steady-state velocity, and P is product).
-
Extract the kobs value for each inhibitor concentration.
-
Plot kobs vs. [I] . Fit this plot to the Michaelis-Menten-like equation for irreversible inhibitors:
kobs=KI+[I]kinact[I] -
Calculate KI (the concentration at half-maximal inactivation rate) and kinact (the asymptote of the curve).
Fig 2. Experimental workflow for determining the kinetic parameters of covalent inhibitors.
Conclusion
While AEBSF remains a versatile, broad-spectrum choice for short-term lysis buffers, its rapid hydrolysis limits its utility in extended bioprocessing[10]. 2-Amino-6-methylbenzenesulfonyl fluoride (AMBSF) provides a mechanistically elegant solution. By utilizing di-ortho steric shielding, AMBSF protects its reactive sulfur core from bulk water, delivering vastly superior long-term stability. For researchers developing continuous cell culture processes or targeting proteases with large S1 pockets, AMBSF represents a highly optimized, next-generation covalent inhibitor.
References
- Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. Analytical Chemistry / NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxs4mA08shmu2_N4hquMRks1JXKHQjNHcUeKF90zEqrWjpv4Ni-OSXec-sGui-8-rPk_IIBKpN9duw7bwHEcMdsOGv-KY3wAacZK17TBtDgzOe9l5NxIYj_eYFRri-E2bgvzWdv8h66FAjCX8=]
- Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.
- Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyv2W7pPU-HVAU_ehNjRQU6zCKtgQJnlBqmV101iQ-ff4ljN7MYoPHOzmetg0GF4xTkwIITul7QHjRd5HiAC39G_-ehoceU5S9a4qwgUhvPpVVp4GpakwVX1rXMyNa2Uw0-ow0]
- Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. Analytical Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHbqf2Pc536ANAAhZeYm3RB1EXZt6iTKTxJ3KZk0cg38Xd9CpQ97Zs9LdZtaRoy13hZGu8r6uaF5VZ4SzSoY-gN0sB9d5YVWUs48WpzcbttxvdbHMO9gFjNtad13KU_-L-1m5dmlVFqA3k3tq1C1yy6WvjTA==]
- Buy 2-Amino-6-methylbenzenesulfonyl fluoride (EVT-13663388). EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz7fNYTl4YAtXcfQaD78MQzhaXoxpoNKQi0BcX-l_T-r5--tp9pOuZmn1NyBe3A7z65va1kU9C3lAK_Z0WNy1uZtl5_3k-o1YMEODBZZRzfBlqoUux8HBGnRt6vT8hhsj_EoelBVfXRuk=]
- Head-to-head comparison of TPCK and AEBSF for serine protease inhibition. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdhXEzL88NhQvdGN4e-QYbqOfUJ_blX-epBEoehTWTzIfSWKaaWOI1O6js7J-9fEhP5r8Wnbj6cePEadyLlPN8Sw3hv8T-wM-w6K_7EM60Y0jDV1R2IWPaxdauhLu2y3U7blS5pJoiP5wla7oD2gcz6NePLEyuxPrnD2fisNfyCgz7zM7oNwBJw0dfm3UlWNur6C3JvYxHh11ijSJk7l5aOK8WjIU=]
- Core Principles of Irreversible Enzyme Inhibition by AEBSF: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsEM7aukTXGF5OA719rIAVh57jGBhwPABLxOUvCYW8-wGfl0E26An_T5KjP_Y0H168q9BbcV32re8PNbPRGO1TOP8xAmy1cONLwwFBaqGQI-RzvjiI2hXVQ0fv43DnV2nl3KsoBlERqztPNPY8TqlDjmiRpEgesGObM0NA5IBkANpfO2_qNEBFZPgwqnMaYwQr_so1GcXI6jtneTLY2c0FyOeSCSzrDwrQ]
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_sBuOvXu12k4ech1p6ijrwNgXZcM7iZrFUgATYuvPwl6F4tJn4Adh7Mc8DQC_F6GaiUgTDF0CkIpAZR2xSJkkeYH9HfYSZBKwM3R7PeDnqMfLRrF2uUDyTq7Wh3aKbYeh2WnRBORb5tz9Utv4kg==]
- 2172063-19-1 | 2-Amino-6-methylbenzenesulfonyl fluoride. AiFChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcHOcKyGp3b3mQi5Tb_FdVYJQHwT9TSnWlnHNHLj-801yVaz7Odtb4i6gSAdwq1Jd6_4OdQYmvt-Rsbr6tX_dhWr7eXnGGopxE6YUI5gWUO1K2ChTHHhughTtTEMD1AkSbyyiM0ij8]
Sources
- 1. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2172063-19-1 | 2-Amino-6-methylbenzenesulfonyl fluoride - AiFChem [aifchem.com]
- 10. pubs.acs.org [pubs.acs.org]
structural analysis of protein-ligand complexes with sulfonyl fluorides
Beyond Cysteine: A Comparative Guide to Structural Analysis of Protein-Ligand Complexes using Sulfonyl Fluorides
The advent of targeted covalent inhibitors (TCIs) has revolutionized drug discovery. Historically, this field has been dominated by acrylamides targeting cysteine residues. However, cysteine is one of the least abundant amino acids in the human proteome, severely restricting the targetable landscape. Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides (SFs) have emerged as privileged "beyond-cysteine" warheads capable of selectively modifying tyrosine, lysine, serine, threonine, and histidine residues[1].
As a Senior Application Scientist, I frequently evaluate the structural integrity and analytical compatibility of covalent warheads. This guide provides an objective comparison of sulfonyl fluorides against traditional alternatives (acrylamides and chloroacetamides) and details the experimental workflows required for the structural analysis of SF-protein complexes via X-ray crystallography and mass spectrometry.
Comparative Evaluation: Sulfonyl Fluorides vs. Traditional Warheads
To understand why SFs are gaining traction in structural biology, we must examine the causality of their reactivity. Acrylamides act as "soft" electrophiles, making them highly reactive toward "soft" nucleophiles like the thiolate of cysteine. In contrast, sulfonyl fluorides are "hard" electrophiles[2].
Their defining feature is context-dependent reactivity. An SF warhead is remarkably stable in aqueous environments. It remains inert until it binds to a specific protein pocket where the microenvironment—often a proximal basic residue like arginine or histidine—facilitates the deprotonation of a target residue (e.g., the phenol OH of tyrosine), triggering a rapid nucleophilic substitution and the elimination of fluoride[3].
Table 1: Quantitative and Qualitative Comparison of Covalent Warheads for Structural Analysis
| Parameter | Sulfonyl Fluorides (SFs) | Acrylamides | Chloroacetamides |
| Primary Target Residues | Tyr, Lys, Ser, Thr, His[1] | Cys | Cys (High off-target potential) |
| Electrophilic Character | Hard[2] | Soft | Soft / Borderline |
| Aqueous/Plasma Stability | High (Heteroaryl SFs show extended half-lives)[4] | Moderate to High | Low to Moderate |
| Reaction Mechanism | SuFEx (Nucleophilic Substitution) | Michael Addition | SN2 Alkylation |
| Structural Biology Utility | Excellent; forms stable sulfonate/sulfonamide esters[5] | Standard for Cys-kinases | Prone to non-specific cross-linking |
| Crystallographic Resolution | High (e.g., 1.18 Å for Ral GTPase Tyr-82)[6] | High | Moderate (Heterogeneity issues) |
The SuFEx Reaction Mechanism in Protein Pockets
The structural analysis of SF-ligand complexes relies heavily on the formation of a stable, homogeneous adduct. The diagram below illustrates the causal pathway from reversible binding to irreversible covalent capture.
Diagram 1: Context-specific SuFEx reaction pathway of sulfonyl fluorides in protein binding pockets.
Experimental Workflows for Structural Analysis
When validating a novel SF-based ligand, structural biologists must employ a self-validating system. This means coupling intact mass spectrometry (to confirm 1:1 stoichiometry) with peptide mapping (to identify the binding site) and X-ray crystallography (to determine the 3D conformation).
Diagram 2: Integrated structural analysis workflow for SF-based covalent protein-ligand complexes.
Methodology 1: Intact Protein LC-MS for Covalent Adduct Validation
Before attempting crystallization, you must confirm that the SF warhead forms a specific, stoichiometric adduct without over-labeling. Causality: SFs are generally unreactive in bulk solution. If multiple mass additions are observed, the SF may be excessively reactive (lacking steric shielding), or the protein may have unfolded, exposing non-specific nucleophiles. Self-Validating Step: Always run a competition assay with a known reversible inhibitor or a non-reactive analog (e.g., replacing the -SO₂F with a sulfonamide or methoxy group)[5]. If the SF is truly active-site directed, the reversible inhibitor will block adduct formation.
Step-by-Step Protocol:
-
Protein Preparation: Dilute the target protein to 1-5 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid nucleophilic buffers like Tris, which can competitively react with electrophiles.
-
Ligand Incubation: Add the SF-ligand (10-50 µM final concentration, 1% DMSO) to the protein solution.
-
Control Setup (Validation): In a parallel tube, pre-incubate the protein with a 10x excess of a known reversible competitive inhibitor for 30 minutes before adding the SF-ligand.
-
Time-Course Analysis: Incubate at room temperature. Quench aliquots at 1h, 4h, and 24h by adding 0.1% Formic Acid.
-
LC-MS Acquisition: Inject samples onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. Look for a mass shift corresponding to the ligand mass minus 20 Da (loss of HF). The competition control must show the unmodified apo-protein mass[7].
Methodology 2: Co-Crystallization of SF-Protein Complexes
X-ray crystallography provides definitive proof of the binding mode. SFs are particularly advantageous here because the resulting sulfonate or sulfonamide linkage is highly stable and restricts the conformational flexibility of the ligand, often leading to high-resolution electron density maps[6].
Causality: Co-crystallization is preferred over crystal soaking for SFs. Because the SuFEx reaction involves the release of a fluoride ion and a minor conformational adjustment as the covalent bond forms, pre-forming the complex in solution ensures 100% occupancy and prevents crystal lattice cracking that frequently occurs during soaking.
Step-by-Step Protocol:
-
Complex Formation: Incubate the purified protein (at 1-2 mg/mL) with a 2- to 5-fold molar excess of the SF-ligand.
-
Reaction Monitoring: Monitor the reaction to completion (>95% adduct formation) using the Intact LC-MS protocol described above.
-
Purification (Self-Validating Step): Remove unreacted ligand and fluoride ions by passing the complex through a size-exclusion chromatography (SEC) column. This step is critical; free ligand can precipitate during concentration, and free fluoride can interfere with crystallization.
-
Concentration: Concentrate the purified complex to the optimal crystallization concentration (typically 10-20 mg/mL).
-
Screening: Set up vapor diffusion crystallization trials (hanging or sitting drop) using sparse-matrix screens.
-
Structure Solution: Collect diffraction data. During refinement, define the covalent linkage (e.g., between the sulfur atom of the ligand and the oxygen of the target Tyrosine). The electron density should clearly show continuous density between the protein side chain and the ligand[5].
Case Studies: Expanding the Druggable Proteome
The true power of SFs in structural biology is their ability to target residues previously deemed "undruggable."
-
Targeting Tyrosine: In the case of the Ral GTPase, which lacks a targetable cysteine, researchers utilized an aryl sulfonyl fluoride to covalently modify Tyr-82. The 1.18 Å X-ray cocrystal structure revealed that the SF-ligand induced a switch II loop conformational change, creating a novel druggable pocket[6].
-
Targeting Histidine: Structure-based design was employed to direct a sulfonyl fluoride onto His353 of the cereblon E3 ubiquitin ligase. This rational targeting of histidine yielded potent covalent inhibitors and demonstrated the versatility of SuFEx chemistry in complex multi-protein systems[8].
Conclusion
Sulfonyl fluorides offer a robust, highly selective alternative to traditional cysteine-reactive warheads. By leveraging their context-dependent reactivity, structural biologists can achieve highly stable, homogenous protein-ligand complexes. When analyzed through rigorous, self-validating LC-MS and crystallographic workflows, SFs provide unparalleled insights into novel allosteric pockets and complex binding mechanisms.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]
comparing sulfonyl fluorides and fluorosulfates as covalent probes
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
validation of target engagement using a 2-Amino-6-methylbenzenesulfonyl fluoride probe
Validation of Target Engagement Using 2-Amino-6-methylbenzenesulfonyl Fluoride (AMBSF) Probes: A Comparative Guide
Validating target engagement (TE) in live cells is a cornerstone of modern drug discovery. Without proving that a small molecule physically interacts with its intended protein target in a physiological environment, phenotypic efficacy cannot be reliably linked to a specific mechanism of action[1]. As a Senior Application Scientist, I frequently evaluate chemical probes for Activity-Based Protein Profiling (ABPP). Among the most versatile tools emerging in chemoproteomics are probes utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2].
This guide provides an in-depth comparative analysis of target engagement validation using the 2-Amino-6-methylbenzenesulfonyl fluoride (AMBSF) probe architecture, contrasting it against traditional electrophiles, and detailing a self-validating experimental workflow.
Mechanistic Causality: The AMBSF Advantage
Traditional covalent warheads (like acrylamides or chloroacetamides) are strictly cysteine-directed. However, the majority of the proteome lacks druggable active-site cysteines. Sulfonyl fluorides (SFs) overcome this limitation by targeting a broader array of nucleophilic residues, including tyrosine, lysine, serine, and histidine[3],[4].
The specific architecture of the 2-Amino-6-methylbenzenesulfonyl fluoride core is highly engineered for live-cell applications:
-
The Sulfonyl Fluoride (SF) Warhead : Unlike highly reactive sulfonyl chlorides, SFs are remarkably stable in aqueous physiological conditions. They remain inert until a target-specific ligand drives them into close proximity with an active-site nucleophile. This proximity induces a microenvironment-specific activation, leading to a permanent covalent SuFEx linkage[5],[6].
-
The 2-Amino Group : Acts as a critical synthetic handle. It allows for facile amide coupling to either a target-recognizing ligand (to create a targeted covalent inhibitor) or a bioorthogonal click-handle (such as a terminal alkyne) for downstream detection[7].
-
The 6-Methyl Group : Provides essential steric shielding. By restricting the rotational freedom around the sulfur center, the methyl group fine-tunes the hydrolytic stability of the warhead, preventing premature degradation by intracellular water or glutathione before target engagement occurs[2].
Caption: Modular design of an AMBSF probe and proximity-driven SuFEx covalent engagement.
Comparative Analysis: AMBSF vs. Alternative Probes
When designing a target engagement assay, the choice of reactive probe dictates the fidelity of the data. Below is an objective comparison of AMBSF against other common ABPP alternatives.
| Feature | AMBSF (SuFEx Probe) | PMSF / AEBSF | Fluorophosphonates (FP) | Photoaffinity Labels (PAL) |
| Targeted Residues | Tyr, Lys, Ser, His[3] | Serine (Proteases) | Serine (Hydrolases) | Any (C-H/N-H insertion) |
| Aqueous Stability | High (Sterically tuned)[2] | Very Low (Minutes) | Moderate | High (Until UV activated) |
| Crosslinking Efficiency | High (>80% occupancy)[1] | Variable | High | Low (Typically 1-10%)[7] |
| Live-Cell Compatibility | Excellent[5] | Poor (Rapid hydrolysis) | Good | Moderate (UV toxicity) |
| Specificity Mechanism | Proximity-driven SuFEx[4] | Intrinsic hyper-reactivity | Mechanism-based | UV-induced carbene/nitrene |
Analytical Insight: While Photoaffinity Labels (PALs) like diazirines offer universal residue targeting, their notoriously low crosslinking efficiency often leads to weak signal-to-noise ratios in complex lysates. Conversely, simple sulfonyl fluorides like PMSF hydrolyze too rapidly for reliable live-cell incubation. The AMBSF architecture bridges this gap, offering the high crosslinking efficiency of a targeted electrophile with the necessary hydrolytic stability for prolonged live-cell assays[2],[8].
Experimental Protocol: Self-Validating Competitive ABPP
To definitively prove target engagement, we must demonstrate that a non-covalent drug competes with the AMBSF probe for the exact same binding pocket. This creates a self-validating system: if the drug successfully engages the target in live cells, the probe's fluorescent signal will decrease in a dose-dependent manner[1],[7].
Step-by-Step Methodology:
-
Live-Cell Pre-incubation (The Competition): Seed cells in 6-well plates and grow to 80% confluency. Treat with varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control. Incubate for 1-2 hours at 37°C. Causality: This step allows the reversible drug to permeate the cell, reach thermodynamic equilibrium, and occupy the target active site prior to probe introduction.
-
Covalent Probe Labeling: Add the AMBSF-Alkyne probe (typically 1-5 µM) directly to the culture media. Incubate for an additional 1 hour. Causality: The probe will covalently tag any target proteins that were NOT occupied by the test compound via SuFEx chemistry. Steric tuning by the 6-methyl group ensures the probe survives the aqueous media long enough to find its target.
-
Cell Lysis & Extraction: Wash cells with cold PBS to remove unbound probe. Lyse cells using NP-40 lysis buffer supplemented with protease inhibitors (strictly excluding PMSF/AEBSF, which would competitively destroy the probe's signal). Clarify by centrifugation at 14,000 x g for 15 minutes.
-
CuAAC Click Chemistry: To 50 µg of lysate protein, add the click mixture (100 µM TAMRA-Azide, 1 mM TCEP, 100 µM THPTA ligand, 1 mM CuSO4). React for 1 hour at room temperature in the dark. Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a fluorescent reporter exclusively to the covalently bound AMBSF probe, translating invisible covalent engagement into a quantifiable optical signal.
-
Detection & Validation: Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager (e.g., Typhoon scanner at 532 nm). A successful, self-validated target engagement is indicated by a strong fluorescent band at the target's molecular weight in the DMSO lane, which progressively disappears as the concentration of the test compound increases.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP) using an AMBSF probe.
Sources
- 1. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 2-Amino-6-methylbenzenesulfonyl fluoride for specific amino acid residues
Assessing the Selectivity of 2-Amino-6-methylbenzenesulfonyl Fluoride (AMBSF): A Comparative Guide to Covalent Warheads
As covalent drug discovery and chemoproteomics advance, the demand for highly selective electrophilic warheads has outpaced the utility of traditional, broad-spectrum reagents. For decades, sulfonyl fluorides like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) have been utilized as blunt instruments for serine protease inhibition. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has redefined the sulfonyl fluoride group from a promiscuous binder to a precision tool[1].
Among the next-generation SuFEx hubs, 2-Amino-6-methylbenzenesulfonyl fluoride (AMBSF) represents a masterclass in structural tuning. By leveraging steric hindrance and microenvironment-driven activation, AMBSF shifts the selectivity profile away from ubiquitous serines toward specific Tyrosine, Lysine, and Histidine residues. This guide objectively compares the mechanistic performance of AMBSF against legacy alternatives and provides self-validating experimental protocols for mapping its selectivity.
Mechanistic Causality: The SuFEx Advantage of AMBSF
To understand why AMBSF outperforms legacy alternatives in targeted applications, we must examine the causality of its molecular design.
Traditional sulfonyl fluorides like PMSF rely on intrinsic hyper-reactivity. The unshielded sulfur(VI) center is highly susceptible to nucleophilic attack by the catalytic serines of proteases. However, this lack of shielding also makes PMSF highly vulnerable to aqueous hydrolysis, resulting in a half-life of less than two hours at physiological pH.
AMBSF introduces two critical ortho-substituents: an amino group at position 2 and a methyl group at position 6.
-
Steric Shielding: The ortho-methyl group creates a physical barricade around the S(VI)–F bond. This steric hindrance drastically reduces the rate of background hydrolysis and prevents promiscuous attack by exposed, non-catalytic serine residues[2].
-
Proximity-Driven SuFEx Activation: The S–F bond possesses a high homolytic bond dissociation energy (~90 kcal/mol), making it exceptionally stable in reductive and aqueous environments[3]. It remains inert until the AMBSF molecule docks into a specific protein binding pocket. Once bound, the target nucleophile (e.g., the phenolic hydroxyl of Tyrosine or the ε-amino group of Lysine) is forced into close proximity. The ortho-amino group on AMBSF can then act as a local proton shuttle, activating the SuFEx exchange and forming a stable sulfonate ester or sulfonamide linkage[4].
Mechanistic divergence of AMBSF versus unshielded legacy sulfonyl fluorides.
Comparative Performance Data
When selecting a sulfonyl fluoride for assay development or probe design, the choice dictates the signal-to-noise ratio of your experiment. The table below synthesizes the quantitative and qualitative performance metrics of AMBSF compared to standard alternatives[5].
| Feature | PMSF | AEBSF (Pefabloc SC) | AMBSF |
| Primary Target Residues | Serine, Threonine | Serine, Threonine | Tyrosine, Lysine, Histidine |
| Aqueous Stability (pH 7.4) | Low ( t1/2 < 2 hours) | Moderate ( t1/2 ~ 5-8 hours) | High ( t1/2 > 24 hours) |
| Selectivity Mechanism | Intrinsic hyper-reactivity | Intrinsic reactivity | Proximity-driven SuFEx |
| Steric Shielding | None | Minimal | High (ortho-methyl/amino) |
| Solubility Profile | Requires organic solvent (EtOH/DMSO) | Highly water-soluble | Soluble in DMSO, compatible with aqueous buffers |
| Primary Application | Broad-spectrum protease inhibition | Cell-culture compatible protease inhibition | Targeted covalent ligand & chemical probe design |
Experimental Workflows: Self-Validating Protocols
To objectively assess the residue-specific selectivity of AMBSF, researchers must move beyond simple enzymatic inhibition assays and utilize high-resolution chemoproteomics. The following LC-MS/MS protocol is designed as a self-validating system to map the exact amino acid adducts formed by AMBSF across a complex proteome.
Protocol: Chemoproteomic Profiling of AMBSF Selectivity via LC-MS/MS
Rationale: By incubating a complex cell lysate with AMBSF and utilizing tandem mass spectrometry, we can identify the specific residues modified by the warhead. The steric shielding of AMBSF should yield a highly restricted labeling profile (predominantly Tyr/Lys) compared to the broad Serine labeling of AEBSF.
Step 1: Proteome Preparation
-
Lyse target cells (e.g., HEK293T) in a mild, amine-free buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) using probe sonication. Note: Avoid Tris buffers, as the primary amine in Tris can act as a competitive nucleophile for SuFEx reactions.
-
Clarify the lysate via centrifugation (20,000 × g, 20 min, 4°C) and normalize protein concentration to 2 mg/mL using a BCA assay.
Step 2: Probe Incubation (Dose-Response)
-
Prepare a 100x stock of AMBSF in anhydrous DMSO.
-
Treat 1 mL aliquots of the proteome with AMBSF at varying concentrations (10 µM, 50 µM, 100 µM) to assess dose-dependent selectivity. Include a DMSO-only vehicle control and an AEBSF (100 µM) comparative control.
-
Incubate for 2 hours at 37°C to allow proximity-driven SuFEx reactions to reach equilibrium.
Step 3: Quenching and Tryptic Digestion
-
Quench the reaction by precipitating the proteins using cold acetone (-20°C, 4 volumes). Centrifuge to pellet the proteins and wash twice with cold methanol to remove unreacted AMBSF.
-
Resuspend the pellet in 8 M urea (in 50 mM HEPES). Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).
-
Dilute the urea concentration to < 2 M and digest overnight with sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) at 37°C.
Step 4: LC-MS/MS Acquisition & Bioinformatics
-
Desalt the digested peptides using C18 StageTips and dry via vacuum centrifugation.
-
Analyze via nano-LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw data using proteomics software (e.g., MaxQuant). Set the AMBSF adduct mass shift as a variable modification on Tyr, Lys, His, Ser, and Thr.
-
Validation Metric: A successful AMBSF profile will show >80% of modifications localized to Tyrosine and Lysine residues within structured binding pockets, whereas the AEBSF control will show >90% localization on solvent-exposed Serine residues.
Chemoproteomic workflow for mapping AMBSF amino acid selectivity via LC-MS/MS.
Conclusion
For drug development professionals and chemical biologists, the transition from legacy sulfonyl fluorides to sterically tuned SuFEx hubs like AMBSF is a necessary evolution. While AEBSF and PMSF remain useful for generic bulk-protease inhibition, they lack the structural sophistication required for targeted covalent inhibitor design. AMBSF's unique ortho-substitution pattern provides the steric shielding necessary to survive the aqueous cellular environment, ensuring that covalent bond formation is strictly dictated by binding-pocket proximity rather than indiscriminate reactivity.
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications, 2024. 1
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS, 2018. 4
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI, 2023. 5
-
Advances in the construction of diverse SuFEx linkers. National Science Review, 2023. 2
-
Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm, 2025. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
Personal protective equipment for handling 2-Amino-6-methylbenzenesulfonyl fluoride
The Application Scientist’s Brief As a Senior Application Scientist, I frequently guide research teams through the integration of highly reactive electrophiles into their workflows. 2-Amino-6-methylbenzenesulfonyl fluoride (CAS 2172063-19-1)[1] is a potent chemical biology tool. It belongs to a privileged class of compounds utilized extensively for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2] and as irreversible serine protease inhibitors[3].
While its ability to covalently modify proteins is invaluable for drug development and proteomics[4], this exact mechanism makes it exceptionally hazardous. This guide provides the definitive operational, safety, and disposal protocols required to handle this compound without compromising scientific integrity or laboratory safety.
Mechanistic Causality of Hazards
To handle a chemical safely, you must first understand why it is dangerous. While specific toxicological data for 2-Amino-6-methylbenzenesulfonyl fluoride may be limited, its safety profile is dictated by its sulfonyl fluoride warhead, making its hazards mechanistically identical to established analogs like AEBSF and PMSF[4].
-
Covalent Tissue Modification (Skin Corr. 1B / Eye Dam. 1): Sulfonyl fluorides act by reacting with the hydroxyl groups of active-site serine residues (as well as threonine, lysine, and tyrosine) to form a stable sulfonyl-enzyme derivative[3]. If exposed to human skin, eyes, or mucous membranes, the compound will indiscriminately attack nucleophilic residues on tissue proteins, causing severe, irreversible chemical burns[5][6].
-
Hydrolytic Toxicity (HF Release): Sulfonyl fluorides are highly sensitive to moisture. Upon contact with water, they undergo hydrolysis, decomposing into the corresponding sulfonic acid and hydrogen fluoride (HF) gas[7]. HF is a systemic poison that penetrates tissue deeply, causing delayed, excruciating pain and bone decalcification.
Defensive Logistics: Mandatory PPE & Engineering Controls
Never handle this compound on an open bench. The following quantitative and qualitative parameters must be strictly adhered to before opening the primary container.
| Parameter | Specification / Recommendation | Mechanistic Rationale |
| Primary Dermal Protection | Double-layered Nitrile Gloves (≥0.11 mm) | Protects against covalent tissue modification. The outer glove can be discarded immediately if contaminated[8]. |
| Ocular Protection | Chemical Splash Goggles & Face Shield | The compound causes severe, irreversible eye damage upon contact[5]. |
| Respiratory & Systemic | Certified Chemical Fume Hood | Prevents inhalation of aerosolized powders and captures toxic HF fumes generated by ambient moisture[7][9]. |
| Storage Temperature | -20°C to -80°C (Desiccated) | Prevents thermal degradation and moisture-driven hydrolysis[3]. |
| Aqueous Half-Life | < 1 day (pH dependent) | Hydrolyzes rapidly in water; must be added to aqueous buffers immediately prior to use[3]. |
Operational Execution: Self-Validating Protocols
Protocol 1: Preparation of Anhydrous Stock Solutions Causality Check: Why use an anhydrous solvent? Aqueous environments trigger rapid hydrolysis, destroying the inhibitor's efficacy and generating hazardous HF[3].
-
Isolate the Workspace: Ensure the fume hood sash is lowered to the optimal working height. Lay down a disposable, chemical-absorbent bench pad.
-
Solvent Purging: Select an anhydrous organic solvent (e.g., DMSO, ethanol, or isopropanol). Purge the solvent vial with an inert gas (N₂ or Ar) to displace dissolved oxygen and ambient moisture.
-
Dissolution: Weigh the 2-Amino-6-methylbenzenesulfonyl fluoride directly into a pre-tared, amber glass vial. Add the anhydrous solvent to achieve a 100 mM stock concentration.
-
Self-Validation Step: The solution should remain perfectly clear. Cloudiness or a sudden drop in pH (if tested via an indicator strip) indicates moisture contamination and active HF release. Discard immediately if this occurs.
-
-
Aliquot and Store: Divide the stock into single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store desiccated at -20°C to -80°C[3].
Protocol 2: Application in Aqueous Lysis Buffers
-
Just-in-Time Addition: Thaw a single aliquot immediately before use. Add the stock solution to your aqueous cell lysis buffer to achieve a final working concentration of 0.1 to 1.0 mM.
-
Immediate Utilization: Because the aqueous half-life of sulfonyl fluorides is exceptionally short, utilize the buffer immediately to ensure maximum protease inhibition and SuFEx reactivity[3].
Chemical Decommissioning & Waste Management
Protocol 3: Emergency Spill Neutralization and Disposal Causality Check: Never use water to clean up a sulfonyl fluoride spill, as this accelerates the release of toxic HF gas[7].
-
Containment: If a powder spill occurs, do not sweep it dry, as this aerosolizes the toxic dust[6]. Evacuate personnel from the immediate area and ensure the fume hood is operating at maximum exhaust[8].
-
Alkaline Quenching: Carefully cover the spill with a solid alkaline neutralizing agent (e.g., calcium hydroxide or sodium carbonate). This forces the hydrolysis of the sulfonyl fluoride while simultaneously trapping the liberated fluoride ions as insoluble, benign calcium fluoride.
-
Mechanical Recovery: Use non-sparking tools to scoop the neutralized matrix into a dedicated, clearly labeled hazardous waste container[9].
-
Final Decontamination: Wipe the area with a damp paper towel only after the chemical has been fully neutralized, then wash thoroughly with soap and water[5].
Experimental Workflow Visualization
Workflow for the safe handling, preparation, and disposal of sulfonyl fluoride compounds.
References
-
2172063-19-1 | 2-Amino-6-methylbenzenesulfonyl fluoride - AiFChem. AiFChem.1
-
Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets. ECHEMI. 7
-
SAFETY DATA SHEET - AEBSF hydrochloride. Fisher Scientific. 8
-
Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride. ChemicalBook. 9
-
Safety Data Sheet - Phenylmethylsulfonyl fluoride. Cayman Chemical. 5
-
Safety data sheet - Protease Inhibitor Mix HP. SERVA Electrophoresis GmbH. 6
-
A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF. Benchchem. 3
-
Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine. 2
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.4
Sources
- 1. 2172063-19-1 | 2-Amino-6-methylbenzenesulfonyl fluoride - AiFChem [aifchem.com]
- 2. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. serva.de [serva.de]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
